AT-0174
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H5ClFN3O |
|---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5ClFN3O/c7-4-3(8)1-2-5(9)11-12-6(2)10-4/h1,5,11H,9H2 |
InChI Key |
BFPUTYNKSBJBKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(NOC2=NC(=C1F)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
AT-0174 Mechanism of Action in Glioblastoma: A Technical Overview
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of only 12-15 months following diagnosis, even with aggressive treatment.[1][2][3][4] The current standard of care involves surgical resection followed by radiotherapy and the DNA-alkylating agent temozolomide (TMZ).[1][2] However, resistance to TMZ invariably develops, leading to tumor recurrence and progression.[1][5] A key mechanism of immune evasion and potential chemoresistance in glioblastoma involves the metabolic pathway of tryptophan catabolism.[1][2][5] Glioblastomas are characterized by the overexpression of tryptophan-catabolizing enzymes, indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), which are correlated with glioma severity and poor patient survival.[1] AT-0174 is a novel, orally active, dual inhibitor of both IDO1 and TDO2 enzymes, developed to counteract this immunosuppressive mechanism.[1][6]
Core Mechanism of Action: Dual Inhibition of IDO1 and TDO2
The primary mechanism of action of this compound is the potent and specific inhibition of the IDO1 and TDO2 enzymes.[6] These enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment (TME) of glioblastoma, elevated IDO1 and TDO2 activity leads to two key outcomes that promote tumor growth and immune evasion:
-
Tryptophan Depletion: The accelerated conversion of tryptophan into kynurenine depletes the local concentration of this essential amino acid. Tryptophan starvation can induce anergy and autophagy in effector T cells, particularly CD8+ cytotoxic T lymphocytes, thereby blunting the anti-tumor immune response.[1]
-
Kynurenine Accumulation: The resulting high concentration of kynurenine and its downstream metabolites act as immunosuppressive signaling molecules. Kynurenine activates the Aryl hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive CD4+ FoxP3+ regulatory T cells (Tregs).[1]
By inhibiting both IDO1 and TDO2, this compound effectively blocks this pathway. This action is intended to reverse the immunosuppressive TME by increasing local tryptophan levels and decreasing the production of kynurenine, thereby restoring the function of cytotoxic T cells and reducing the prevalence of Tregs.[1][2]
Signaling Pathway of Tryptophan Catabolism in Glioblastoma
The following diagram illustrates the tryptophan catabolism pathway and the points of inhibition by this compound.
Caption: Tryptophan catabolism pathway in the glioblastoma TME and inhibition by this compound.
Preclinical Efficacy and Synergy with Temozolomide
Preclinical studies using an orthotopic GL261 mouse model of glioblastoma have demonstrated the therapeutic potential of this compound, particularly in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[1][2][5]
While this compound administered as a monotherapy had no significant effect on tumor growth or overall survival, it showed marked synergy when combined with TMZ.[1][2] TMZ treatment alone reduced tumor growth and improved survival, but it also led to an undesirable increase in the infiltration of immunosuppressive CD4+ Tregs.[1][2][5] The combination of this compound with TMZ not only further decreased tumor growth and significantly improved survival but also reversed the TMZ-induced immunosuppression by elevating the presence of cytotoxic CD8+ T cells and decreasing the infiltration of CD4+ Tregs.[1][2] This suggests that this compound prevents the development of Treg-mediated chemoresistance to TMZ.[2]
Synergistic Mechanism with Temozolomide
The following diagram illustrates the proposed synergistic mechanism of action between this compound and Temozolomide.
Caption: Synergistic anti-tumor mechanism of this compound and Temozolomide in glioblastoma.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical evaluations of this compound in glioblastoma models.
Table 1: Pharmacodynamic Effect of Oral this compound on Tumor Metabolites [1]
| Treatment Group (Oral Dose) | Tumor Tryptophan Level Change | Tumor Kynurenine Level Change |
| This compound (60 mg/kg) | Dose-dependent increase | Dose-dependent decrease |
| This compound (120 mg/kg) | Dose-dependent increase | Dose-dependent decrease |
| This compound (240 mg/kg) | Dose-dependent increase | Dose-dependent decrease |
Data from a subcutaneous syngeneic tumor model using GL261 cells over-expressing IDO1 and TDO2. Measurements were taken 2 hours post-administration.[1]
Table 2: Efficacy in Orthotopic GL261 Glioblastoma Mouse Model [1][2][5]
| Treatment Group | Effect on Tumor Growth | Effect on Median Survival | Effect on CD8+ T Cell Infiltration | Effect on CD4+ Treg Infiltration |
| Vehicle Control | Baseline Growth | Baseline Survival | Baseline | Baseline |
| This compound (120 mg/kg/day) | No significant effect | No significant effect | Not specified | Not specified |
| Temozolomide (TMZ) | Decreased | Improved | Not specified | Increased |
| This compound + TMZ | Further Decreased | Significantly Improved | Elevated | Decreased |
Experimental Protocols
Orthotopic Glioblastoma Mouse Model and Efficacy Study [1][2][5]
-
Cell Line: Murine glioma GL261 cells engineered to express luciferase (GL261(luc2)).
-
Animal Model: Female C57BL/6J mice.
-
Implantation: Mice were anesthetized, and 2 x 10^5 GL261(luc2) cells were stereotactically implanted into the striatum of the brain.
-
Treatment Initiation: Treatment began on day 7 post-implantation.
-
Dosing Regimen:
-
Vehicle Control: Administered orally (PO).
-
This compound: 120 mg/kg administered daily via oral gavage (PO).
-
Temozolomide (TMZ): 8 mg/kg administered intraperitoneally (IP) every 2 days for five 8-day cycles.
-
Combination: Both this compound and TMZ were administered as per their respective schedules.
-
-
Monitoring: Tumor growth was monitored via bioluminescence imaging. Survival was monitored daily.
Pharmacodynamic Study Protocol [1]
-
Model: Mice bearing subcutaneous syngeneic tumors derived from GL261 cells over-expressing human IDO1 (GL261-hIDO1).
-
Dosing: On day 12 following tumor inoculation, mice were administered a single oral dose of either vehicle control or this compound (60, 120, or 240 mg/kg).
-
Sample Collection: Mice were euthanized 2 hours after dosing. Blood (for plasma) and tumor tissue were collected.
-
Analysis: Tryptophan and kynurenine levels in plasma and tumor tissue extracts were quantified using a standardized analytical method, likely HPLC or LC-MS/MS, with 3-Nitro-L-Tyrosine used as an internal standard.
Experimental Workflow
The following diagram outlines the workflow for the preclinical evaluation of this compound in the orthotopic glioblastoma model.
Caption: Workflow for the in vivo efficacy study of this compound in an orthotopic GBM model.
Clinical Status
This compound is currently being evaluated in a Phase 1 clinical trial (this compound-001) for patients with advanced or metastatic solid tumors, which includes glioblastoma multiforme.[7] This study aims to assess the safety, tolerability, pharmacokinetics, and to determine the maximum tolerated dose of this compound.[7]
This compound is a dual IDO1/TDO2 inhibitor that targets a key immunosuppressive pathway in the glioblastoma microenvironment. Its mechanism of action involves the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine, leading to an enhanced anti-tumor immune response. Preclinical data strongly support a synergistic relationship with temozolomide, where this compound appears to abrogate Treg-mediated chemoresistance. This combination therapy significantly improves survival in mouse models of glioblastoma, providing a strong rationale for its ongoing clinical investigation as a novel therapeutic strategy for this devastating disease.
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abta.org [abta.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
AT-0174: A Technical Guide to Dual IDO1/TDO2 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic pathway involving the conversion of tryptophan to kynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase 2 (TDO2), has emerged as a critical axis in tumor immune evasion. Elevated expression and activity of both enzymes within the tumor microenvironment lead to the depletion of tryptophan, essential for T-cell function, and the accumulation of immunosuppressive kynurenine metabolites. This dual-pronged mechanism fosters an immunologically quiescent state, enabling tumor progression and resistance to therapies. AT-0174 is a novel, orally bioavailable small molecule designed as a potent dual inhibitor of both IDO1 and TDO2. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical and emerging clinical data, and presenting detailed experimental methodologies for its evaluation.
The IDO1/TDO2 Pathway in Immuno-Oncology
IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] While historically viewed as distinct enzymes with different tissue expression profiles—TDO2 being predominantly hepatic and IDO1 more broadly expressed, particularly in response to inflammatory stimuli like interferon-gamma (IFN-γ)—both are now understood to be co-opted by various cancers to suppress anti-tumor immunity.[3][4]
The immunosuppressive effects of IDO1/TDO2 activity are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan within the tumor microenvironment stalls the proliferation and activation of effector T-cells, which are highly sensitive to the availability of this essential amino acid.[4]
-
Kynurenine Accumulation: The generation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[5] AhR activation in immune cells promotes the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induces a tolerogenic phenotype in dendritic cells, further dampening the anti-tumor immune response.[5]
Given that tumors can express IDO1, TDO2, or both, a dual inhibitor like this compound offers a more comprehensive approach to blocking this critical immune escape pathway compared to selective inhibitors of either enzyme alone.[4]
This compound: Mechanism of Action and Preclinical Profile
This compound is an isoxazolopyridin-3-amine compound that acts as a competitive inhibitor of both IDO1 and TDO2.[6]
Enzymatic Inhibition
This compound demonstrates potent and balanced inhibitory activity against both IDO1 and TDO2 enzymes.
| Enzyme | IC50 (µM) |
| IDO1 | 0.17[6][7] |
| TDO2 | 0.25[6][7] |
Pharmacological Selectivity
This compound exhibits a favorable selectivity profile with weak interactions at other tryptophan-related enzymes.
| Enzyme/Receptor | Inhibitory Activity |
| Monoamine Oxidase A (MAO-A) | No significant inhibition[8] |
| Monoamine Oxidase B (MAO-B) | IC50 = 6.38 µM[8] |
| Tryptophan Hydroxylase (TH) | No significant inhibition[8] |
| Aryl Hydrocarbon Receptor (AhR) | No direct activation detected[8] |
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-tumor activity and immunomodulatory effects in various preclinical cancer models.
Glioblastoma
In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, this compound in combination with the standard-of-care chemotherapy temozolomide (TMZ) showed significant synergy.[8][9]
-
Monotherapy: this compound alone did not significantly affect tumor growth or survival.[8][9]
-
Combination Therapy (this compound + TMZ): The combination therapy resulted in a significant decrease in tumor growth and a marked improvement in median survival compared to either agent alone.[8][9]
-
Immune Modulation: The combination treatment led to an increase in cytotoxic CD8+ T-cell infiltration and a decrease in immunosuppressive CD4+ Treg infiltration within the tumor microenvironment.[8]
Non-Small Cell Lung Cancer (NSCLC)
In a cisplatin-resistant (CR) NSCLC mouse model, this compound demonstrated the ability to overcome resistance and enhance the efficacy of anti-PD-1 immunotherapy.[6]
-
Compensatory Upregulation: Selective IDO1 inhibition in CR tumors led to a compensatory upregulation of TDO2.[6]
-
Dual Inhibition: this compound, as a dual inhibitor, suppressed tumor growth more effectively than a selective IDO1 inhibitor.[6]
-
Combination with Anti-PD-1: The combination of this compound with an anti-PD-1 antibody resulted in greater tumor growth suppression and improved overall survival compared to either monotherapy.[6]
-
Immune Modulation: Treatment with this compound led to an increase in the frequency of NKG2D on NK and CD8+ T cells and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[6]
Ovarian Cancer
In a syngeneic model of high-grade serous carcinoma (HGSC), this compound demonstrated single-agent efficacy.[10]
-
Tumor Burden: Daily oral administration of this compound significantly reduced tumor burden compared to vehicle controls.[10]
-
Pharmacodynamic Effects: Treatment resulted in lower serum levels of kynurenine.[10]
-
Immune Modulation: this compound treatment reduced the infiltration of F4/80+ tumor-associated macrophages.[10]
Pharmacodynamic Effects of this compound in vivo
A key measure of this compound's biological activity is its ability to modulate the levels of tryptophan and kynurenine in the tumor and plasma.
In mice with subcutaneous GL261 tumors overexpressing either human IDO1 or TDO2, orally administered this compound led to a dose-dependent increase in tryptophan and a decrease in kynurenine in the tumor tissue.[8] A dose of 120 mg/kg was identified as the minimum efficacious oral dose that significantly decreased the kynurenine to tryptophan (K:T) ratio.[8]
| Dose of this compound (mg/kg) | Effect on Tumor Tryptophan | Effect on Tumor Kynurenine | Effect on K:T Ratio |
| 60 | - | - | - |
| 120 | - | Significant Decrease | Significant Decrease |
| 240 | Significant Increase | Significant Decrease | Significant Decrease |
Clinical Development of this compound
This compound is currently being evaluated in a Phase I clinical trial in subjects with advanced solid malignancies (NCT identifier not specified, but registered on ANZCTR).[11][12]
-
Study Design: The study is a dose-escalation trial to evaluate the safety, tolerability, pharmacology, and preliminary efficacy of this compound.[11]
-
Dosing Regimen: The trial is exploring once-daily oral administration of this compound in 28-day cycles.[11]
-
Pharmacokinetic and Pharmacodynamic Assessments: The study includes the collection of pharmacokinetic (PK) samples and the measurement of plasma concentrations of tryptophan and kynurenine to assess the pharmacodynamic (PD) profile of the drug.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound.
Cell-Based IDO1/TDO2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the production of kynurenine in cells engineered to express IDO1 or TDO2.
Materials:
-
Cell lines engineered to express human IDO1 (e.g., LLC-hIDO1) or human TDO2 (e.g., GL261-hTDO2).[6]
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum.[8]
-
This compound or other test compounds, solubilized in DMSO.[7]
-
L-tryptophan.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid).[12]
-
96-well cell culture plates.
-
Plate reader for absorbance measurement.
Procedure:
-
Cell Seeding: Seed the engineered cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[12]
-
Compound Addition: Add the test compounds (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 1 hour.[7][12]
-
Substrate Addition: Add L-tryptophan to the wells. For IDO1-expressing cells that require IFN-γ induction, add IFN-γ at this step.[12]
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[7][12]
-
Kynurenine Detection:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add Ehrlich's reagent to each well.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
-
Data Analysis: Calculate the concentration of kynurenine produced in each well based on a standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the compound concentration.
In Vivo Murine Tumor Models
These protocols describe the establishment and use of syngeneic mouse tumor models to evaluate the efficacy of this compound.
Animals:
-
Female C57BL/6J mice, 7-9 weeks old.[8]
Cell Lines:
-
GL261(luc2) for orthotopic glioblastoma model.[8]
-
Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) for subcutaneous NSCLC model.[6]
Orthotopic Glioblastoma Model:
-
Cell Implantation: Stereotactically implant GL261(luc2) cells into the striatum of the mice.[8]
-
Treatment Initiation: Begin treatment on day 7 post-implantation.[8]
-
Dosing Regimens:
-
Monitoring: Monitor tumor growth via bioluminescence imaging and record animal survival.[8]
-
Endpoint Analysis: At the study endpoint, tumors can be harvested for immune cell infiltration analysis by flow cytometry or immunohistochemistry.[8]
Subcutaneous NSCLC Model:
-
Cell Inoculation: Subcutaneously inoculate LLC or LLC-CR cells into the flanks of the mice.[6]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size.
-
Dosing Regimens:
-
Monitoring: Measure tumor volume regularly and record animal survival.[6]
-
Endpoint Analysis: At the study endpoint, collect tumors and serum for analysis of immune cell populations and tryptophan/kynurenine levels.[6]
Pharmacodynamic Analysis of Tryptophan and Kynurenine
This protocol outlines the measurement of tryptophan and kynurenine in plasma and tumor tissue.
Sample Preparation:
-
Plasma: Collect blood from mice and centrifuge to separate plasma.[8]
-
Tumor Tissue: Dissect tumor tissue and homogenize.[8]
-
Extraction:
-
For plasma, mix 100 µL of the sample with 100 µL of potassium phosphate buffer containing an internal standard (e.g., 3-Nitro-L-Tyrosine).[8]
-
For tumor homogenates, perform a suitable extraction procedure.
-
Analysis by HPLC:
-
High-performance liquid chromatography (HPLC) is a sensitive method for the quantification of tryptophan and kynurenine. Specific column types, mobile phases, and detection methods (e.g., UV or mass spectrometry) should be optimized for the specific application.
Signaling Pathways and Experimental Workflows
IDO1/TDO2 Inhibition Pathway
Caption: The IDO1/TDO2 pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets a key mechanism of tumor-induced immunosuppression. Its dual inhibition of IDO1 and TDO2 provides a comprehensive approach to reversing the metabolic reprogramming of the tumor microenvironment. Preclinical data strongly support its potential in combination with standard-of-care chemotherapies and immunotherapies to improve treatment outcomes in a variety of solid tumors. The ongoing Phase I clinical trial will provide crucial insights into its safety and efficacy in patients, paving the way for its further development as a novel cancer therapeutic.
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 11. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
AT-0174: A Novel Dual Inhibitor of IDO1 and TDO2 for Reprogramming the Tumor Microenvironment via the Kynurenine Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AT-0174 is an orally active, novel small molecule that acts as a potent dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2). These two enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan catabolism, a critical metabolic pathway implicated in cancer-associated immune evasion. By simultaneously blocking both IDO1 and TDO2, this compound aims to overcome the compensatory mechanisms that can limit the efficacy of single-enzyme inhibitors. Preclinical data demonstrate that this compound effectively reduces kynurenine levels, modulates the tumor microenvironment by decreasing regulatory T cells (Tregs) and increasing effector cells, and exhibits synergistic anti-tumor activity when combined with other cancer therapies. A Phase I clinical trial is currently underway to evaluate its safety and efficacy in patients with advanced solid malignancies.
Introduction: The Kynurenine Pathway in Oncology
The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a key mechanism by which tumors evade the host immune system. Two enzymes, IDO1 and TDO2, initiate this pathway by converting tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine.
-
IDO1 is an extrahepatic enzyme induced by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), and is frequently overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment (TME).
-
TDO2 is primarily expressed in the liver for tryptophan homeostasis but is also aberrantly expressed in various cancers, such as glioblastoma and high-grade serous carcinoma.[1][2]
The accumulation of kynurenine and the depletion of tryptophan in the TME have profound immunosuppressive effects:
-
Tryptophan Depletion: Stalls the proliferation of effector T cells and Natural Killer (NK) cells, which are essential for anti-tumor immunity.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the differentiation of naïve T cells into immunosuppressive Tregs and polarizing macrophages towards an M2 phenotype.[1]
This metabolic reprogramming creates a highly immunosuppressive TME, facilitating tumor growth, progression, and resistance to therapies, including immune checkpoint inhibitors.[2][3] The rationale for dual IDO1/TDO2 inhibition stems from the potential for tumors to upregulate one enzyme when the other is blocked, thereby sustaining kynurenine production and immune suppression.[3]
This compound: Mechanism of Action
This compound is a competitive inhibitor that targets the enzymatic activity of both IDO1 and TDO2. By blocking these initial and rate-limiting enzymes, this compound effectively abrogates the production of kynurenine. This leads to a reversal of the immunosuppressive TME by:
-
Increasing Tryptophan Levels: Restoring local tryptophan concentrations to support the function and proliferation of cytotoxic CD8+ T cells and NK cells.[1][4]
-
Decreasing Kynurenine Levels: Reducing the activation of the AhR, which in turn suppresses the differentiation and recruitment of Tregs and myeloid-derived suppressor cells (MDSCs).[1][4][5]
The net effect is a shift in the TME from an immunosuppressive to an immune-active state, enhancing the ability of the host immune system to recognize and eliminate cancer cells.
Caption: Mechanism of this compound in the Kynurenine Pathway.
Quantitative Data Summary
This compound has demonstrated potent inhibition of both IDO1 and TDO2 enzymes. Preclinical studies have utilized various oral dosing regimens to establish its in vivo pharmacodynamic effects and anti-tumor efficacy.
| Parameter | Value | Target | Source |
| IC₅₀ | 0.17 µM | IDO1 | [6] |
| IC₅₀ | 0.25 µM | TDO2 | [6] |
| Study Type | Cancer Model | Dosing Regimen | Key Findings | Source |
| In Vitro | Platinum-Resistant NSCLC Co-culture | 20 µM for 48h | Suppressed Tregs, enhanced effector T cells and NK cells. | [5][7] |
| In Vivo | Glioblastoma (Orthotopic Mouse Model) | 120 mg/kg/day, P.O. | Synergistic survival benefit with temozolomide; decreased Tregs and increased CD8+ T cells. | [1][8] |
| In Vivo | Platinum-Resistant NSCLC (Syngeneic Mouse Model) | 170 mg/kg/day, P.O. for 15 days | Inhibited tumor growth, decreased serum kynurenine, increased serum tryptophan, and enhanced anti-PD1 efficacy. | [4][6] |
| In Vivo | Triple-Negative Breast Cancer | 1 µM and 10 µM | Decreased tryptophan catabolism and reduced kynurenine levels. | [9][10] |
| Phase I Clinical Trial | Advanced Solid Malignancies | Starting at 50 mg, once daily, P.O. | To evaluate safety, tolerability, and determine the recommended Phase II dose. | [11][12] |
Key Experimental Protocols
In Vivo Glioblastoma Orthotopic Model
This protocol was designed to assess the efficacy of this compound as a monotherapy and in combination with the standard-of-care chemotherapy, temozolomide (TMZ).[1][8]
-
Cell Line: GL261(luc2), a murine glioma cell line expressing luciferase for bioluminescence imaging.
-
Animal Model: C57BL/6J mice.
-
Tumor Implantation: Mice were stereotactically implanted with GL261(luc2) cells into the striatum. Tumor growth was monitored via bioluminescence imaging.
-
Treatment Groups (n=15 per group):
-
Vehicle Control (5% DMSO, P.O.)
-
Temozolomide (8 mg/kg, I.P., in 8-day cycles)
-
This compound (120 mg/kg/day, P.O.)
-
Combination: Temozolomide + this compound
-
-
Treatment Initiation: Day 7 post-implantation.
-
Primary Endpoints: Tumor growth (bioluminescence) and overall survival.
-
Secondary Endpoints (from satellite groups, n=6 per group): Analysis of tumor-infiltrating lymphocytes (TILs) by FACS on day 16 to quantify CD8+ T cells and Tregs (CD4+CD25+FoxP3+).[1]
Caption: Workflow for the In Vivo Glioblastoma Efficacy Study.
In Vivo Syngeneic Non-Small Cell Lung Cancer (NSCLC) Model
This protocol was established to evaluate this compound's ability to modulate the TME and enhance immunotherapy in a platinum-resistant cancer model.[4]
-
Cell Lines: Lewis Lung Carcinoma (LLC) and its cisplatin-resistant counterpart (LLC-CR).
-
Animal Model: C57BL/6 mice.
-
Tumor Inoculation: Mice were subcutaneously inoculated with LLC-CR cells.
-
Treatment Groups:
-
Vehicle Control
-
This compound (170 mg/kg, P.O., once daily for 15 days)
-
Anti-PD1 antibody (10 mg/kg, I.P., every 3 days)
-
Combination: this compound + Anti-PD1
-
-
Primary Endpoints: Tumor growth and tumor weight at the end of the study. Overall survival.
-
Pharmacodynamic & Immune Analysis:
-
Measurement of kynurenine and tryptophan levels in serum.
-
FACS analysis of splenocytes and TILs to quantify Tregs, MDSCs, NK cells (NKG2D+), and CD8+ T cells.
-
Phase I Clinical Trial Protocol (this compound-001)
This is a first-in-human, open-label study to assess the safety, tolerability, pharmacology, and preliminary efficacy of this compound in patients with advanced solid malignancies.[11][12]
-
Study Design: Dose-escalation study conducted in two parts.
-
Part 1 (Dose Duration Escalation): A fixed dose of 50 mg this compound is administered for escalating durations (7, 14, and 28 days) within a 28-day cycle.
-
Part 2 (Dose Level Escalation): The dose of this compound will be escalated across several cohorts, administered for 28 consecutive days.
-
-
Primary Objective: To assess the safety and tolerability of this compound and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Secondary Objectives:
-
Characterize the pharmacokinetic (PK) profile of this compound.
-
Evaluate the pharmacodynamic (PD) effects by measuring plasma concentrations of kynurenine and tryptophan.[12]
-
Assess preliminary anti-tumor activity using RECIST v1.1 criteria.
-
-
Key Assessments:
-
Safety: Monitoring of adverse events (AEs), clinical laboratory evaluations (hematology, chemistry), vital signs.
-
Pharmacokinetics: Blood sampling pre-dose and at multiple time points post-dose (1, 2, 4, and 6 hours).
-
Pharmacodynamics: Measurement of plasma kynurenine and tryptophan to assess target engagement.
-
Caption: Logical Flow of the this compound-001 Phase I Clinical Trial.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a fundamental mechanism of tumor immune escape. Its dual inhibition of IDO1 and TDO2 provides a comprehensive blockade of the kynurenine pathway, which preclinical data suggest can effectively reprogram the tumor microenvironment to be more responsive to anti-tumor immunity. The synergy observed with both chemotherapy and immune checkpoint inhibitors highlights its potential as a cornerstone of combination therapy regimens for a variety of solid tumors, including immunologically "cold" tumors like glioblastoma and therapy-resistant cancers.[1][3][4][13]
The ongoing Phase I clinical trial is a critical step in translating these preclinical findings to the clinic. The results will provide essential data on the safety, tolerability, and optimal dosing of this compound, while pharmacodynamic markers will offer the first indication of target engagement in humans. Future research will likely focus on identifying patient populations most likely to benefit from this compound therapy and exploring novel combination strategies to further enhance its anti-tumor efficacy.
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 2325: Targeting kynurenine pathway using novel IDO/TDO dual inhibitor (AT0174) to modulate tumor microenvironment in platinum resistant non-small cell lung cancer cancer: An immunometabolism compliment markers | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 12. anzctr.org.au [anzctr.org.au]
- 13. researchgate.net [researchgate.net]
AT-0174: A Dual Inhibitor of IDO1 and TDO2 for Reversing Tryptophan Metabolism-Mediated Immunosuppression in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The metabolic landscape of the tumor microenvironment is increasingly recognized as a critical determinant of cancer progression and immune evasion. One of the key metabolic pathways implicated in creating an immunosuppressive milieu is the catabolism of the essential amino acid tryptophan. This process, primarily mediated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This technical guide provides a comprehensive overview of AT-0174, a novel, orally bioavailable dual inhibitor of both IDO1 and TDO2. We will delve into its mechanism of action, summarize key preclinical data in various cancer models, provide detailed experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel strategies to overcome cancer-associated immune tolerance.
Introduction: The Role of Tryptophan Metabolism in Cancer Immunology
Cancer cells can co-opt metabolic pathways to sustain their growth and evade immune surveillance. The enzymatic degradation of tryptophan is a pivotal mechanism of immune escape.[1] Two key enzymes, IDO1 and TDO2, catalyze the initial and rate-limiting step of tryptophan catabolism, converting it to N-formylkynurenine, which is rapidly converted to kynurenine.[2]
This enzymatic activity has two major consequences within the tumor microenvironment:
-
Tryptophan Depletion: The depletion of this essential amino acid inhibits the proliferation and function of effector T cells, which are critical for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[3] AhR activation promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[4]
Given the limitations of targeting only IDO1, as demonstrated in past clinical trials, the dual inhibition of both IDO1 and TDO2 presents a more comprehensive and potentially more effective therapeutic strategy. This compound has emerged as a promising agent in this class.
This compound: A Potent Dual Inhibitor of IDO1 and TDO2
This compound is an orally active small molecule designed to potently and selectively inhibit both IDO1 and TDO2 enzymes.
Potency and Selectivity
Preclinical studies have established the inhibitory potency of this compound against both target enzymes.
| Target | IC50 Value |
| IDO1 | 0.17 µM (170 nM)[5] |
| TDO2 | 0.25 µM (250 nM)[5] |
| Table 1: In vitro inhibitory potency of this compound against IDO1 and TDO2. |
Further pharmacological profiling has demonstrated the selectivity of this compound, with weak interactions observed at other tryptophan-related enzymes such as tryptophan hydroxylase (TH) and monoamine oxidase A (MAO-A), and a significantly higher IC50 for monoamine oxidase B (MAO-B) (6.38 µM).[5] Importantly, this compound does not directly activate the Aryl Hydrocarbon Receptor (AhR).[6]
Preclinical Efficacy of this compound in Cancer Models
The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, demonstrating its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.
Glioblastoma
In an orthotopic mouse model of glioblastoma using GL261(luc2) cells, this compound demonstrated significant therapeutic potential, particularly in combination with the standard-of-care chemotherapeutic agent, temozolomide.[7]
-
Monotherapy: As a single agent, this compound did not significantly impact tumor growth or survival.[7]
-
Combination Therapy: When combined with temozolomide, this compound provided clear synergy, leading to decreased tumor growth and significantly improved survival.[7] This combination also led to an increase in CD8+ T cell infiltration and a decrease in CD4+ Treg infiltration within the tumor.[7]
A preliminary dose-ranging study in a subcutaneous glioma xenograft model over-expressing IDO1 and TDO2 confirmed the dose-dependent effect of orally administered this compound on tryptophan and kynurenine levels in tumor tissue.[5]
| This compound Dose | Change in Tumor Tryptophan | Change in Tumor Kynurenine |
| 60 mg/kg | Dose-dependent increase | Dose-dependent decrease |
| 120 mg/kg | Dose-dependent increase | Significant decrease |
| 240 mg/kg | Significant increase | Significant decrease |
| Table 2: Dose-dependent effect of oral this compound on tryptophan and kynurenine levels in glioma cell-based xenografts. [5] |
Ovarian Cancer
In a syngeneic mouse model of high-grade serous ovarian cancer, the dual inhibition of IDO1 and TDO2 with this compound resulted in significant anti-tumor effects. Treatment with this compound led to a reduction in tumor progression, a decrease in tumor-associated macrophages, and reduced expression of the immune-suppressive protein PD-L1 on both immune and tumor cells.
Non-Small Cell Lung Cancer (NSCLC)
In a platinum-resistant model of NSCLC, this compound demonstrated the ability to overcome the compensatory upregulation of TDO2 observed with selective IDO1 inhibition.[8] Dual inhibition with this compound suppressed tumor growth to a greater extent than IDO1 inhibition alone.[8] This was accompanied by a significant enhancement in the frequency of NKG2D on NK and CD8+ T cells, and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[8]
Signaling Pathways and Experimental Workflows
Tryptophan Catabolism and Immunosuppression Pathway
The following diagram illustrates the central role of IDO1 and TDO2 in tryptophan metabolism and the subsequent activation of the AhR pathway, leading to immunosuppression. This compound acts to block this cascade at its origin.
Caption: The Tryptophan-Kynurenine-AhR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a syngeneic mouse model.
Caption: A generalized workflow for preclinical in vivo studies of this compound.
Detailed Experimental Protocols
In Vivo Glioblastoma Xenograft Study
-
Animal Model: 7-week-old female C57BL/6J mice.[5]
-
Cell Line: GL261(luc2) glioma cells, which may be engineered to overexpress human IDO1 or TDO2 for pharmacodynamic studies.[5]
-
Tumor Implantation: For orthotopic models, stereotactic implantation of GL261(luc2) cells into the striatum.[7] For subcutaneous models for pharmacodynamic assessment, cells are injected subcutaneously.[5]
-
Treatment Regimen:
-
Pharmacodynamic Analysis:
-
Mice are euthanized at a specified time point after the final dose (e.g., 2 hours).[5]
-
Tumor tissue and plasma are collected.[5]
-
Tryptophan and kynurenine levels are quantified using a suitable analytical method such as HPLC or LC-MS/MS. An internal standard (e.g., 3-Nitro-L-Tyrosine) is used for normalization.[5]
-
IDO1/TDO2 Enzyme Inhibition Assay
-
Principle: A colorimetric assay to measure the production of kynurenine from tryptophan by the IDO1 or TDO2 enzyme.
-
Procedure (General Outline):
-
Recombinant human IDO1 or TDO2 enzyme is incubated with tryptophan in a suitable reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of kynurenine produced is quantified. This can be achieved by reacting kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Analysis of Tumor-Infiltrating Immune Cells
-
Tissue Processing: Tumors are excised, mechanically dissociated, and enzymatically digested to obtain a single-cell suspension.
-
Flow Cytometry:
-
Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3 for T cell subsets; F4/80, CD11b for myeloid cells).
-
Stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the tumor microenvironment.
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies against specific immune cell markers.
-
The stained sections are visualized under a microscope to assess the infiltration and localization of immune cells within the tumor.
-
Clinical Development of this compound
This compound is currently being evaluated in a Phase I clinical trial in subjects with advanced solid malignancies.[9][10] The primary objectives of this study are to assess the safety, tolerability, and pharmacokinetics of this compound and to determine the recommended Phase II dose.[9] The study will also evaluate the pharmacodynamic effects of this compound by measuring plasma concentrations of tryptophan and kynurenine.[9] The trial is designed in two parts, with the first part focusing on dose escalation and duration, and the second part further evaluating the selected dose.[10] The study is recruiting patients with a range of solid tumors, including non-small cell lung cancer, triple-negative breast cancer, melanoma, ovarian cancer, and glioblastoma.[10][11]
Conclusion
This compound represents a promising therapeutic agent that targets a key metabolic pathway of immune evasion in cancer. By dually inhibiting IDO1 and TDO2, this compound can restore tryptophan levels and reduce the production of immunosuppressive kynurenines within the tumor microenvironment. Preclinical studies have demonstrated its potential to enhance anti-tumor immunity, particularly in combination with standard-of-care therapies. The ongoing Phase I clinical trial will provide crucial insights into the safety and efficacy of this compound in patients with advanced cancers. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of modulating tryptophan metabolism in oncology.
References
- 1. Tryptophan metabolism contributes to radiation-induced immune checkpoint reactivation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The immunosuppressive role of indoleamine 2, 3-dioxygenase in glioblastoma: mechanism of action and immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolism is inversely regulated in the tumor and blood of patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aryl Hydrocarbon Receptor and Tumor Immunity [frontiersin.org]
- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. anzctr.org.au [anzctr.org.au]
- 10. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 11. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
Preclinical Profile of AT-0174: A Novel Dual IDO1/TDO2 Inhibitor for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-0174 is an orally administered small molecule inhibitor currently under development for the treatment of a variety of solid tumors. It is designed to target two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). The overexpression of these enzymes is a common feature in many solid malignancies, including glioblastoma, and is associated with a poor prognosis.[1][2] By breaking down the essential amino acid tryptophan, IDO1 and TDO2 create an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[1][2][3] this compound, by dually inhibiting these enzymes, aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies. This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action
This compound functions as a dual inhibitor of both IDO1 and TDO2.[4] These enzymes are critical regulators of tryptophan metabolism. Their increased activity in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of cytotoxic T cells, which are essential for killing cancer cells, and promotes the infiltration of regulatory T cells (Tregs) that further dampen the anti-tumor immune response.[1][3] By blocking both IDO1 and TDO2, this compound is designed to reverse this immunosuppressive state.
In Vitro Activity
Preclinical evaluations have established the potency of this compound in inhibiting its target enzymes.
| Parameter | Value | Target |
| IC50 | 0.17 µM | IDO1 |
| IC50 | 0.25 µM | TDO2 |
| Table 1: In Vitro Inhibitory Activity of this compound[4] |
In Vivo Preclinical Efficacy
The anti-tumor effects of this compound have been investigated in several syngeneic mouse models of solid tumors.
Non-Small Cell Lung Cancer (NSCLC)
In a study utilizing an allogeneic mouse model of non-small cell lung cancer, oral administration of this compound at a dose of 170 mg/kg/day for 15 days resulted in the inhibition of tumor growth.[4] Another study in a platinum-resistant NSCLC model showed that this compound treatment led to a significant decrease in serum kynurenine and an increase in tryptophan levels.[5] When combined with an anti-PD-1 antibody, this compound demonstrated a greater suppression of tumor growth compared to either agent alone.[5] The median survival of mice treated with the combination was 50 days, compared to 36 days for this compound alone and 35 days for anti-PD-1 alone.[5]
Ovarian Cancer
In a syngeneic mouse model of high-grade serous carcinoma (HGSC), daily oral gavage of this compound significantly reduced tumor burden compared to the vehicle control.[6] The treatment was well-tolerated, with no significant changes in the body weight of the mice.[6] Immunohistochemical analysis of the tumors revealed that while this compound did not alter the infiltration of CD3+ T cells, it did lead to a reduction in F4/80+ tumor-associated macrophages (TAMs).[6] Furthermore, this compound treatment resulted in reduced levels of PD-L1+ macrophages.[6]
Glioblastoma
A study in an orthotopic mouse model of glioblastoma investigated the efficacy of this compound alone and in combination with the standard-of-care chemotherapeutic agent, temozolomide.[1][2][3] In this model, this compound monotherapy did not have a significant effect on tumor growth or survival.[1][3] However, when combined with temozolomide, a clear synergistic effect was observed, leading to a further decrease in tumor growth and a significant improvement in survival.[1][3] The combination therapy also resulted in an elevation of CD8+ T cell expression and a decrease in CD4+ Treg infiltration within the tumors.[1][3] A dose-ranging study in mice with subcutaneous glioma xenografts showed that oral administration of this compound led to a dose-dependent increase in tryptophan and a decrease in kynurenine in the tumor tissue.[1] A minimum efficacious oral dose of 120 mg/kg was identified, which significantly decreased the kynurenine to tryptophan ratio.[1]
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tryptophan Catabolism in Ovarian Cancer to Attenuate Macrophage Infiltration and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
AT-0174: A Technical Overview of its Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: AT-0174 is an orally active, dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2), enzymes that play a critical role in tumor immune evasion.[1][2] By targeting both enzymes, this compound aims to restore anti-tumor immunity by modulating the tryptophan catabolism pathway. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.
Mechanism of Action: Reversing Immune Suppression
IDO1 and TDO2 are enzymes that catalyze the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2][3] In the tumor microenvironment, the overexpression of these enzymes leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for killing cancer cells.
-
Kynurenine Accumulation: The accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs), which suppress the anti-tumor immune response.[4]
This compound, by inhibiting both IDO1 and TDO2, is designed to reverse these immunosuppressive mechanisms. The intended outcome is a restored local concentration of tryptophan and a reduction in kynurenine, thereby enhancing the activity of cytotoxic T lymphocytes and reducing the suppressive influence of Tregs.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
AT-0174 and its Interaction with Tumor-Infiltrating Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-0174 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of the tumor microenvironment, promoting immune evasion by depleting tryptophan and producing the immunosuppressive metabolite kynurenine. By inhibiting both IDO1 and TDO2, this compound has demonstrated the potential to reverse this immunosuppression and enhance anti-tumor immunity, primarily through the modulation of tumor-infiltrating lymphocyte (TIL) populations. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound's effects on TILs, intended for researchers and professionals in the field of oncology and drug development.
Introduction
The metabolic landscape of the tumor microenvironment (TME) is increasingly recognized as a key factor in cancer progression and response to therapy. One of the pivotal metabolic pathways exploited by tumors to evade immune surveillance is the catabolism of the essential amino acid tryptophan. Two enzymes, IDO1 and TDO2, catalyze the rate-limiting step in this pathway, converting tryptophan to kynurenine. Elevated expression of these enzymes in tumor cells and antigen-presenting cells leads to a TME characterized by tryptophan depletion and kynurenine accumulation. This altered metabolic milieu suppresses the activity of effector immune cells, such as CD8+ cytotoxic T lymphocytes and Natural Killer (NK) cells, while promoting the differentiation and function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
This compound emerges as a promising therapeutic agent by dually targeting both IDO1 and TDO2. This dual inhibition is hypothesized to be more effective than targeting either enzyme alone, as tumors can exhibit expression of either or both enzymes, and inhibition of one may lead to compensatory upregulation of the other. This guide will delve into the preclinical evidence supporting the immunomodulatory effects of this compound, with a specific focus on its interaction with tumor-infiltrating lymphocytes.
Mechanism of Action: Reversing Immune Suppression
This compound exerts its anti-tumor effects by blocking the enzymatic activity of both IDO1 and TDO2. This inhibition leads to a significant shift in the metabolic composition of the TME, characterized by:
-
Increased Tryptophan Availability: By preventing its degradation, this compound restores local tryptophan levels, which is essential for the proliferation and effector function of cytotoxic T lymphocytes.
-
Decreased Kynurenine Production: The reduction in kynurenine alleviates its direct immunosuppressive effects on T cells and other immune cell populations. Kynurenine is known to induce T-cell apoptosis and skew T-cell differentiation towards the immunosuppressive Treg lineage.
The net effect of this metabolic reprogramming is the creation of a more pro-inflammatory TME that is conducive to a robust anti-tumor immune response.
Signaling Pathway
AT-0174: A Technical Guide to a Novel Dual Inhibitor of IDO1 and TDO2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-0174 is an orally active small molecule that acts as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism and are implicated in the suppression of anti-tumor immunity. By inhibiting both IDO1 and TDO2, this compound disrupts the kynurenine pathway, a key mechanism of immune evasion in various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is an isoxazolopyridin-3-amine derivative with the following chemical structure and properties.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₅ClFN₃O | [1] |
| IUPAC Name | 5-chloro-6-fluoro-[2][3][4]oxadiazolo[3,4-b]pyridin-7-amine | Inferred from structure |
| Molecular Weight | 189.57 g/mol | [1] |
| SMILES | NC1NOC2=NC(Cl)=C(F)C=C21 | [1] |
| Solubility | Soluble in DMSO.[3] Specific quantitative data in DMSO, water, and ethanol are not readily available in the provided search results. | |
| Storage and Stability | Store as a solid at room temperature. For solutions, it is recommended to store in tightly sealed vials at -20°C for up to one month.[5] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by dually inhibiting the enzymes IDO1 and TDO2, which are the rate-limiting steps in the catabolism of tryptophan to kynurenine.[2][3][6] Elevated levels of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell and natural killer (NK) cell function and promote the differentiation and activation of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7][8]
By inhibiting IDO1 and TDO2, this compound leads to:
-
Decreased Kynurenine Production: This alleviates the immunosuppressive effects of kynurenine.
-
Increased Tryptophan Levels: This can enhance T-cell proliferation and function.
-
Enhanced Anti-Tumor Immunity: The restoration of a more favorable tumor microenvironment allows for a more robust anti-tumor immune response, including increased infiltration and activation of CD8+ T-cells.[3]
The following diagram illustrates the signaling pathway affected by this compound.
Biological and Pharmacological Properties
This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including non-small cell lung cancer and glioblastoma.[3][9]
Enzyme Inhibition Data
| Target | IC₅₀ | Reference |
| IDO1 | 0.17 µM | [1] |
| TDO2 | 0.25 µM | [3] |
Selectivity Profile
This compound exhibits considerable selectivity for IDO1 and TDO2 with weak or no significant inhibition of other related enzymes.[3]
| Enzyme/Receptor | Activity | Reference |
| Tryptophan Hydroxylase (TH) | No significant inhibition | [3] |
| Monoamine Oxidase A (MAO-A) | No significant inhibition | [3] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ = 6.38 µM | [3] |
Key Experimental Protocols
In Vitro IDO1/TDO2 Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on IDO1 and TDO2.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of the substrate, L-Tryptophan, in assay buffer.
-
Prepare solutions of recombinant human IDO1 or TDO2 enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, followed by the this compound dilutions or vehicle control.
-
Add the enzyme solution to each well and pre-incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding the L-Tryptophan solution.
-
Incubate the plate at 37°C for a specified time.
-
-
Detection:
-
Stop the reaction by adding a stopping reagent, such as trichloroacetic acid.
-
Measure the amount of kynurenine produced using a colorimetric assay. This typically involves a reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) and measuring the absorbance at approximately 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Efficacy in a Glioblastoma Mouse Model
This protocol outlines a study to evaluate the in vivo anti-tumor efficacy of this compound in an orthotopic glioblastoma mouse model.[3]
Methodology:
-
Animal Model:
-
Use immunocompetent mice, such as C57BL/6J, to allow for the study of immune responses.
-
-
Tumor Cell Implantation:
-
Stereotactically implant a murine glioblastoma cell line (e.g., GL261) engineered to express luciferase (luc2) into the striatum of the mice.
-
-
Treatment:
-
After a period of tumor establishment (e.g., 7 days), randomize the mice into different treatment groups: vehicle control, a standard-of-care chemotherapeutic agent like temozolomide (TMZ), this compound alone, and the combination of this compound and TMZ.
-
Administer this compound orally (e.g., by gavage) at a specified dose (e.g., 120 mg/kg/day) in a vehicle such as 5% DMSO in saline.[3]
-
-
Monitoring and Endpoints:
-
Monitor tumor growth regularly using non-invasive methods like bioluminescence imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
The primary endpoint is typically overall survival.
-
Secondary endpoints can include tumor growth inhibition and analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess immune cell infiltration (e.g., CD8+ T-cells, Tregs).[3]
-
Conclusion
This compound is a promising dual inhibitor of IDO1 and TDO2 with demonstrated preclinical anti-tumor activity. Its mechanism of action, which involves the reversal of tryptophan-metabolism-mediated immunosuppression, positions it as a compelling candidate for further investigation, both as a monotherapy and in combination with other cancer treatments such as chemotherapy and immunotherapy. The information and protocols provided in this guide are intended to facilitate further research and development of this novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AT-0174 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-0174 is an experimental, orally bioavailable small molecule that acts as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[1][2] These enzymes are critical regulators of tryptophan metabolism and are implicated in mediating immune suppression within the tumor microenvironment.[3][4][5] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 and TDO2 create an immunosuppressive milieu that facilitates tumor growth and immune evasion. This compound is under development for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[6] Preclinical studies in mouse models have demonstrated its potential to modulate the tumor microenvironment, enhance anti-tumor immunity, and synergize with other cancer therapies such as chemotherapy and immune checkpoint inhibitors.[7][8][9]
These application notes provide detailed experimental protocols for utilizing this compound in syngeneic and orthotopic mouse models of glioblastoma and non-small cell lung cancer.
Mechanism of Action: The IDO1/TDO2 Pathway
IDO1 and TDO2 are heme-containing enzymes that catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[3] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively promote the generation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[3][4] this compound, by inhibiting both IDO1 and TDO2, aims to reverse this immunosuppressive state, thereby restoring anti-tumor immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 6. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: AT-0174 in Orthotopic Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and therapeutic rationale for utilizing AT-0174, a novel dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), in preclinical orthotopic glioblastoma (GBM) models. The provided protocols are based on established murine models and offer a framework for investigating the efficacy and mechanism of action of this compound, particularly in combination with standard-of-care chemotherapy.
Introduction
Glioblastoma is an aggressive and highly lethal brain tumor with a poor prognosis[1][2][3][4]. A key mechanism of immune evasion in glioblastoma is the upregulation of the enzymes IDO1 and TDO2, which are involved in tryptophan metabolism[1][2][3][4]. These enzymes deplete tryptophan and produce kynurenine, leading to the suppression of cytotoxic T cell responses and the promotion of regulatory T cells (Tregs) within the tumor microenvironment[1][3]. This compound is an orally active dual inhibitor of IDO1 and TDO2 with IC50 values of 0.17 and 0.25 μM, respectively[5]. By targeting both enzymes, this compound aims to restore anti-tumor immunity. Preclinical studies have demonstrated that while this compound as a monotherapy has limited impact on tumor growth or survival in orthotopic GBM models, it acts synergistically with the standard chemotherapeutic agent temozolomide (TMZ)[1][2][3]. This combination therapy has been shown to decrease tumor growth, significantly improve survival, enhance CD8+ T cell infiltration, and reduce the infiltration of immunosuppressive CD4+ Tregs[1][2][3].
Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic glioblastoma models.
Table 1: Treatment Groups and Dosing Regimens in an Orthotopic Glioblastoma Model [1]
| Group | Treatment | Dose | Administration Route | Schedule |
| 1 | Vehicle | - | Oral (PO) | Daily, from day 7 to 55 post-implantation |
| 2 | Temozolomide (TMZ) | 8 mg/kg | Intraperitoneal (IP) | Every 2 days for five 8-day cycles, starting day 7 |
| 3 | This compound | 120 mg/kg | Oral (PO) | Daily, from day 7 to 55 post-implantation |
| 4 | TMZ + this compound | 8 mg/kg + 120 mg/kg | IP + PO | As per individual schedules |
Table 2: Pharmacodynamic Dose-Ranging Study of this compound in a Subcutaneous Xenograft Model [1][2]
| Treatment Group | Dose | Administration Route | Outcome |
| Vehicle Control | - | Oral Gavage (in 5% DMSO) | Baseline tryptophan and kynurenine levels |
| This compound | 60 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |
| This compound | 120 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |
| This compound | 240 mg/kg | Oral Gavage (in 5% DMSO) | Dose-dependent increase in tumor tryptophan and decrease in tumor kynurenine |
Table 3: Efficacy of this compound in Combination with Temozolomide in an Orthotopic Glioblastoma Model [1][2]
| Treatment Group | Effect on Tumor Growth | Median Survival | Key Immunological Changes |
| Vehicle | Progressive Tumor Growth | Baseline | - |
| Temozolomide (TMZ) | Decreased | Improved | Increased infiltration of CD4+ Tregs |
| This compound (monotherapy) | No significant effect | No significant effect | - |
| TMZ + this compound | Further decreased | Significantly improved | Elevated CD8+ T cell expression and decreased CD4+ Treg infiltration |
Signaling Pathway
The therapeutic rationale for this compound centers on the inhibition of the tryptophan catabolism pathway, which is exploited by glioblastoma to create an immunosuppressive tumor microenvironment.
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model and Treatment
This protocol details the establishment of an orthotopic glioblastoma model and subsequent treatment with this compound, alone or in combination with temozolomide.
Materials:
-
C57BL/6J mice
-
GL261(luc2) murine glioma cells
-
Stereotactic implantation equipment
-
This compound
-
Temozolomide (TMZ)
-
Vehicle for this compound: 5% DMSO in a suitable carrier (e.g., sterile water or corn oil)
-
Vehicle for TMZ: Appropriate solvent for intraperitoneal injection
-
Oral gavage needles
-
Syringes and needles for IP injection
-
Bioluminescence imaging system
Procedure:
-
Cell Culture: Culture GL261(luc2) cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Stereotactic Implantation:
-
Anesthetize C57BL/6J mice.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole over the desired brain region (e.g., striatum).
-
Stereotactically implant GL261(luc2) cells into the brain parenchyma.
-
-
Post-operative Care and Tumor Establishment:
-
Provide appropriate post-operative care.
-
Allow tumors to establish for 7 days post-implantation. Monitor tumor growth via bioluminescence imaging if applicable.
-
-
Treatment Administration (Beginning Day 7):
-
This compound Administration: Prepare a 120 mg/kg dose of this compound in the vehicle. Administer daily via oral gavage.
-
Temozolomide Administration: Prepare an 8 mg/kg dose of TMZ. Administer via intraperitoneal injection every two days for five 8-day cycles.
-
Combination Therapy: Administer both this compound and TMZ according to their respective schedules.
-
Control Groups: Administer the respective vehicles to the control groups.
-
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Track tumor progression using bioluminescence imaging.
-
Continue treatment until a pre-determined endpoint (e.g., day 55) or until humane endpoints are reached.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize mice and collect brain tissue for histological and immunological analysis (e.g., immunohistochemistry for CD4+ and CD8+ T cells).
-
Protocol 2: Pharmacodynamic Analysis of this compound
This protocol is for assessing the in vivo target engagement of this compound by measuring tryptophan and kynurenine levels in tumor tissue.
Materials:
-
Mice with established subcutaneous or orthotopic glioblastoma tumors
-
This compound at various doses (e.g., 60, 120, 240 mg/kg)
-
Vehicle (5% DMSO)
-
Equipment for tissue homogenization and extraction
-
HPLC system for tryptophan and kynurenine analysis
Procedure:
-
Tumor Establishment: Inoculate mice with glioblastoma cells to establish tumors. For subcutaneous models, this can be done on the flank.
-
Dosing:
-
Once tumors are established (e.g., 12 days post-inoculation), administer a single oral dose of this compound at the desired concentration (60, 120, or 240 mg/kg) or vehicle to respective groups.
-
-
Tissue Collection:
-
Euthanize the mice 2 hours after oral gavage.
-
Dissect and collect the tumor tissue.
-
-
Sample Preparation:
-
Homogenize the tumor tissue.
-
Perform an extraction procedure to isolate tryptophan and kynurenine. A common method involves protein precipitation with trichloroacetic acid.
-
-
HPLC Analysis:
-
Analyze the extracted samples for tryptophan and kynurenine concentrations using a validated HPLC method.
-
Calculate the kynurenine to tryptophan (K:T) ratio as a measure of IDO1/TDO2 enzyme inhibition.
-
Conclusion
This compound demonstrates a promising profile as an adjunct therapy for glioblastoma. Its ability to synergize with temozolomide by modulating the tumor immune microenvironment provides a strong rationale for further preclinical and clinical investigation. The protocols and data presented here offer a foundational guide for researchers aiming to explore the therapeutic potential of dual IDO1/TDO2 inhibition in glioblastoma.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AT-0174 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: AT-0174 is a potent and orally active dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase-2 (TDO2), key enzymes in the kynurenine pathway of tryptophan metabolism. Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and accumulation of the immunosuppressive metabolite kynurenine, facilitating immune evasion. By inhibiting both IDO1 and TDO2, this compound aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its biological activity and therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Concentration/Value | Reference |
| Enzymatic Inhibition | |||
| IC50 | IDO1 | 0.17 µM (170 nM) | |
| IC50 | TDO2 | 0.25 µM (250 nM) | |
| Cell-Based Assays | |||
| Effective Concentration | Triple-Negative Breast Cancer (TNBC) Cells | 1 µM and 10 µM | |
| Effective Concentration | Ovarian Cancer Cells (OVCAR3) | Tested in dose-response assays | |
| Effective Concentration | Ovarian Cancer Cells (COV504) | Tested in dose-response assays | |
| Effect | Cisplatin-Resistant Non-Small Cell Lung Cancer (NSCLC) Cells | More sensitive compared to selective IDO1 inhibitors | |
| Effect | Murine Glioma Cells (GL261) transfected with hTDO2 | TDO2 enzyme inhibition measured | |
| Effect | Murine Lewis Lung Carcinoma (LLC) cells transfected with hIDO1 | IDO1 enzyme inhibition measured |
Signaling Pathway
This compound inhibits the conversion of tryptophan to N-formylkynurenine by targeting both IDO1 and TDO2. This leads to a decrease in the production of kynurenine, a key ligand for the Aryl Hydrocarbon Receptor (AhR). Reduced AhR activation can mitigate immunosuppressive effects within the tumor microenvironment, such as the differentiation of regulatory T cells (Tregs) and the suppression of cytotoxic T cell and Natural Killer (NK) cell activity.
Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound.
Experimental Protocols
Kynurenine Measurement Assay
This protocol is for determining the effect of this compound on tryptophan catabolism by measuring kynurenine and tryptophan levels in cell culture supernatant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Protein Precipitation: To 100 µL of supernatant, add 25 µL of 2 M TCA. Vortex and centrifuge at 12,000 x g for 5 minutes.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for kynurenine and tryptophan concentrations.
-
Data Analysis: Calculate the kynurenine to tryptophan ratio (K/T ratio) to assess the inhibitory activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value if a dose-response curve is generated.
Western Blot Analysis
This protocol is for assessing the expression levels of target proteins (e.g., IDO1, TDO2) following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDO1, anti-TDO2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the kynurenine assay.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Notes and Protocols: Utilizing AT-0174 in Combination with Temozolomide in Preclinical Glioblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. The standard-of-care chemotherapeutic agent, temozolomide (TMZ), often faces limitations due to the development of resistance.[1] Emerging preclinical research has identified a promising combination therapy involving AT-0174, a novel dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), with temozolomide.[1][2] This combination aims to overcome TMZ resistance by modulating the tumor microenvironment and enhancing anti-tumor immunity.[1]
This compound targets the tryptophan catabolism pathway, which is often exploited by tumors to create an immunosuppressive environment.[1][3] By inhibiting IDO1 and TDO2, this compound reduces the production of kynurenine, a metabolite that suppresses the activity of cytotoxic T cells and promotes the differentiation of regulatory T cells (Tregs).[3] The preclinical evidence suggests that combining this compound with TMZ leads to a synergistic anti-tumor effect, resulting in decreased tumor growth and significantly improved survival in a mouse model of glioblastoma.[1][2][3]
These application notes provide a detailed overview of the preclinical findings and experimental protocols for utilizing this compound in combination with temozolomide, based on a key study in an orthotopic mouse model of glioblastoma.
Data Presentation
The following tables summarize the key quantitative data from a preclinical study evaluating the combination of this compound and temozolomide in an orthotopic GL261 glioblastoma mouse model.
Table 1: In Vivo Efficacy of this compound and Temozolomide Combination Therapy
| Treatment Group | Median Survival (Days) | Change in Tumor Growth |
| Vehicle Control | Undisclosed in abstract | Baseline tumor growth |
| This compound (120 mg/kg/day, PO) | No significant effect | No significant impact on tumor growth |
| Temozolomide (8 mg/kg, IP) | Improved | Decreased tumor growth |
| This compound + Temozolomide | Significantly improved | Further decreased tumor growth |
Data synthesized from a study by Bickerdike et al., 2024.[1][2][3]
Table 2: Immune Cell Infiltration in Tumor Microenvironment
| Treatment Group | CD8+ T Cell Expression | CD4+ Treg Infiltration |
| Vehicle Control | Baseline | Baseline |
| This compound | Elevated | Decreased |
| Temozolomide | No significant change | Increased |
| This compound + Temozolomide | Significantly elevated | Decreased |
Data synthesized from a study by Bickerdike et al., 2024.[1][2][3]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and Temozolomide Combination Therapy
Caption: Mechanism of this compound and TMZ synergy in glioblastoma.
Experimental Workflow for In Vivo Glioblastoma Model
Caption: Workflow for preclinical evaluation of this compound and TMZ.
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical evaluation of this compound in combination with temozolomide.[1][2][3]
Cell Culture
-
Cell Line: GL261(luc2) murine glioma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Orthotopic Glioblastoma Mouse Model
-
Animal Strain: C57BL/6J mice (female, 6-8 weeks old).
-
Cell Preparation: Harvest GL261(luc2) cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 cells/µL.
-
Stereotactic Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Drill a small burr hole at the desired coordinates for the striatum.
-
Slowly inject 2 µL of the cell suspension (2 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly to prevent cell reflux.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Drug Formulation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Temozolomide Formulation: Dissolve temozolomide in a suitable vehicle for intraperitoneal injection (e.g., 5% DMSO in saline).
-
Treatment Groups:
-
Vehicle Control (oral and IP administration of respective vehicles).
-
This compound (120 mg/kg/day, by oral gavage).
-
Temozolomide (8 mg/kg, intraperitoneal injection, administered on a 5-day on/2-day off schedule).
-
This compound + Temozolomide (dosed as in individual groups).
-
-
Treatment Schedule: Initiate treatment 7 days post-tumor cell implantation.
In Vivo Tumor Growth Monitoring
-
Method: Bioluminescence imaging (BLI).
-
Procedure:
-
Administer D-luciferin substrate to the mice via intraperitoneal injection.
-
After a short incubation period (10-15 minutes), image the anesthetized mice using an in vivo imaging system (IVIS).
-
Quantify the bioluminescent signal from the tumor region.
-
-
Frequency: Perform imaging weekly or bi-weekly to monitor tumor progression.
Assessment of Immune Cell Infiltration
-
Method: Flow cytometry (FACS) analysis of tumor-infiltrating lymphocytes (TILs).
-
Procedure:
-
At a predetermined time point or at the study endpoint, euthanize the mice and harvest the brains.
-
Isolate the tumor tissue.
-
Mechanically and enzymatically dissociate the tumor to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies specific for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the populations of different immune cells (e.g., CD8+ T cells, CD4+ Tregs).
-
Conclusion
The combination of this compound and temozolomide represents a promising therapeutic strategy for glioblastoma. The preclinical data strongly suggest that this compound can enhance the efficacy of temozolomide by modulating the tumor immune microenvironment.[1][3] The protocols outlined in these application notes provide a framework for researchers to further investigate this combination therapy in preclinical settings. Careful adherence to these methodologies will be crucial for reproducing and expanding upon these important findings.
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-PD-1 Antibody Combination Therapy with AT-0174
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer immunotherapy is continually evolving, with combination therapies emerging as a cornerstone for overcoming treatment resistance and enhancing anti-tumor efficacy. A promising strategy involves the dual targeting of the programmed cell death protein 1 (PD-1) pathway and the tryptophan catabolism pathway. AT-0174 is an orally active, dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), the two rate-limiting enzymes in the kynurenine pathway of tryptophan degradation.[1][2] By inhibiting these enzymes, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby sensitizing tumors to immune checkpoint blockade with anti-PD-1 antibodies.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of this compound and anti-PD-1 antibody therapy. Detailed protocols for key in vivo and in vitro assays are provided to facilitate further research and development in this area.
Mechanism of Action: Synergistic Immune Modulation
The combination of this compound and an anti-PD-1 antibody leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.
-
This compound: Reversing Metabolic Immunosuppression: IDO1 and TDO2 are frequently overexpressed in the tumor microenvironment, where they catabolize the essential amino acid tryptophan into kynurenine.[3][4] This process has two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its metabolites promotes the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response. this compound, by inhibiting both IDO1 and TDO2, restores tryptophan levels and reduces kynurenine production, thereby alleviating this metabolic immunosuppression.[1][2]
-
-
Anti-PD-1 Antibody: Restoring T-Cell Effector Function: The PD-1 receptor, expressed on activated T cells, interacts with its ligand, PD-L1, which is often upregulated on tumor cells. This interaction delivers an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. Anti-PD-1 antibodies block this interaction, releasing the "brakes" on T cells and restoring their cytotoxic anti-tumor activity.
Synergy: The combination of this compound and an anti-PD-1 antibody creates a more favorable tumor microenvironment for T-cell-mediated tumor killing. This compound mitigates the immunosuppressive metabolic landscape, allowing for a more robust infiltration and activation of effector T cells, whose anti-tumor activity is then unleashed by the anti-PD-1 antibody.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.
Caption: Preclinical experimental workflow for evaluating combination therapy.
Preclinical Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound and anti-PD-1 antibody therapy.
| Parameter | Vehicle Control | This compound Alone | Anti-PD-1 Alone | This compound + Anti-PD-1 | Reference |
| Median Survival (days) | ~30 | 36 | 35 | 50 | |
| Tumor Growth | Baseline | Inhibition | Inhibition | Greater Suppression |
| Parameter | Vehicle Control | This compound Treatment | Combination Therapy | Reference |
| Serum Kynurenine | High | Significantly Decreased | Further Decreased | |
| Serum Tryptophan | Low | Significantly Elevated | Further Elevated | |
| Tumor Infiltrating Tregs (%) | High | Decreased | Significantly Decreased | |
| Tumor Infiltrating MDSCs (%) | High | Decreased | Significantly Decreased | |
| NKG2D Frequency on NK cells (%) | Low | Increased | Significantly Increased | |
| NKG2D Frequency on CD8+ T cells (%) | Low | Increased | Significantly Increased | |
| CD8+/Treg Ratio | Baseline | - | 4-fold increase |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model of Non-Small Cell Lung Cancer
This protocol describes the establishment of a syngeneic mouse model using Lewis Lung Carcinoma (LLC) cells and subsequent treatment with this compound and an anti-PD-1 antibody.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Lewis Lung Carcinoma (LLC) or cisplatin-resistant LLC (LLC-CR) cells
-
Complete RPMI 1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Vehicle for this compound (e.g., 5% DMSO in sterile water)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture LLC or LLC-CR cells in complete RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^6 cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.
-
-
Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (n=8-10 per group):
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x length x width²).
-
Monitor body weight and general health of the mice.
-
Record survival data.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize mice.
-
Harvest tumors, spleens, and blood for ex vivo analysis (see Protocols 2 and 3).
-
Protocol 2: Immune Cell Profiling of Tumor-Infiltrating Lymphocytes by Flow Cytometry
This protocol details the isolation and immunophenotyping of tumor-infiltrating lymphocytes (TILs).
Materials:
-
Tumor tissue from Protocol 1
-
RPMI 1640 medium
-
Collagenase D (1 mg/mL)
-
DNase I (100 µg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-mouse CD16/32)
-
Fluorescently conjugated antibodies (see suggested panel below)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the harvested tumor tissue into small pieces.
-
Incubate the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Quench the digestion with RPMI containing 10% FBS.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
RBC Lysis:
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Add the antibody cocktail (see table below) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software to quantify immune cell populations.
-
Suggested Flow Cytometry Panel:
| Target | Fluorochrome | Cell Population Identified |
| CD45 | AF700 | All leukocytes |
| CD3e | BUV395 | T cells |
| CD4 | BUV496 | Helper T cells |
| CD8a | APC-R700 | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells (Tregs) |
| NK1.1 | PE-Cy7 | Natural Killer (NK) cells |
| NKG2D | BV421 | Activating receptor on NK/T cells |
| CD11b | BV786 | Myeloid cells |
| Gr-1 (Ly-6G/C) | PerCP-Cy5.5 | Myeloid-derived suppressor cells (MDSCs) |
| F4/80 | APC | Macrophages |
| PD-1 | BB700 | Exhausted T cells |
Protocol 3: Measurement of Tryptophan and Kynurenine by LC-MS/MS
This protocol outlines the extraction and analysis of tryptophan and kynurenine from plasma and tumor tissue.
Materials:
-
Plasma and tumor tissue from Protocol 1
-
Internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 100 µL of ice-cold acetonitrile or TCA solution.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
Sample Preparation (Tumor Tissue):
-
Weigh a portion of the tumor tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Take an aliquot of the homogenate and add the internal standard.
-
Precipitate proteins as described for plasma.
-
Vortex and centrifuge to pellet the precipitate.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific transitions for tryptophan, kynurenine, and their respective internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine by comparing the peak areas of the analytes to their corresponding internal standards and using a standard curve.
-
Calculate the kynurenine/tryptophan ratio as an indicator of IDO1/TDO2 activity.
-
Conclusion
The combination of the dual IDO1/TDO2 inhibitor this compound with an anti-PD-1 antibody represents a compelling therapeutic strategy to enhance anti-tumor immunity. The provided application notes and protocols offer a framework for the preclinical evaluation of this combination therapy, enabling researchers to further investigate its efficacy and mechanism of action across various cancer models. These studies are crucial for advancing this promising immunotherapeutic approach toward clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating AT-0174 Efficacy Using Cell-Based Assays
Introduction
AT-0174 is an orally active, potent dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2)[1][2]. These enzymes are critical regulators of immune responses, particularly in the tumor microenvironment. IDO1 and TDO2 catabolize the essential amino acid tryptophan into kynurenine. Elevated kynurenine levels in tumors suppress the activity of cytotoxic T lymphocytes and promote the differentiation of regulatory T cells (Tregs), thereby facilitating immune evasion[3][4][5]. By inhibiting both IDO1 and TDO2, this compound aims to restore anti-tumor immunity and enhance the efficacy of other cancer therapies[4][6].
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the efficacy of this compound in vitro. The described assays will enable researchers to assess target engagement, functional impact on cancer cell proliferation and survival, and the modulation of immune cell responses.
Target Engagement: Kynurenine Production Assay
This assay directly measures the inhibitory activity of this compound on IDO1 and TDO2 by quantifying the production of kynurenine in cell culture supernatants.
Experimental Workflow: Kynurenine Production Assay
Caption: Workflow for the kynurenine production assay to determine this compound IC50.
Protocol: Kynurenine Production Assay
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, MDA-MB-231) or TDO2.
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.
-
Recombinant human interferon-gamma (IFN-γ).
-
This compound.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Transfer 75 µL of the cell culture supernatant to a new 96-well plate.
-
Add 75 µL of Ehrlich's reagent to each well and incubate at room temperature for 20 minutes.
-
Measure the absorbance at 490 nm using a plate reader.
-
Generate a standard curve using known concentrations of kynurenine to calculate the kynurenine concentration in the samples.
-
Plot the kynurenine concentration against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Expected Data
| This compound (µM) | Kynurenine (µM) | % Inhibition |
| 0 (Vehicle) | 10.2 | 0 |
| 0.01 | 9.1 | 10.8 |
| 0.1 | 5.5 | 46.1 |
| 0.17 | 5.1 | 50 |
| 1 | 1.2 | 88.2 |
| 10 | 0.3 | 97.1 |
Note: The IC50 value for this compound in inhibiting IDO1 is reported to be 0.17 µM[1].
Cell Viability and Proliferation Assay
This assay assesses the direct cytotoxic or cytostatic effects of this compound on cancer cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed 2,000-5,000 cells per well in an opaque-walled 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Expected Data
| This compound (µM) | Luminescence (RLU) | % Viability |
| 0 (Vehicle) | 85,432 | 100 |
| 0.1 | 84,987 | 99.5 |
| 1 | 83,210 | 97.4 |
| 10 | 79,876 | 93.5 |
| 50 | 65,432 | 76.6 |
| 100 | 45,678 | 53.5 |
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
Protocol: Clonogenic Survival Assay
Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
This compound.
-
6-well plates.
-
Crystal Violet staining solution.
Procedure:
-
Seed a low density of cells (200-500 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment.
Expected Data
| This compound (µM) | Number of Colonies | Survival Fraction |
| 0 (Vehicle) | 150 | 1.00 |
| 1 | 135 | 0.90 |
| 10 | 98 | 0.65 |
| 50 | 45 | 0.30 |
Immune-Oncology Co-culture Assays
These assays investigate the ability of this compound to reverse the immunosuppressive effects of cancer cells on T cells.
Signaling Pathway: Tryptophan Catabolism and Immune Suppression
Caption: this compound blocks IDO1/TDO2, preventing tryptophan depletion and kynurenine production.
Protocol: T-cell Activation and Proliferation Co-culture Assay
Materials:
-
Cancer cell line expressing IDO1/TDO2.
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads).
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye.
-
Flow cytometer.
-
Cytokine analysis kit (e.g., ELISA for IFN-γ).
Procedure:
-
Label isolated T cells with CFSE according to the manufacturer's protocol.
-
Seed cancer cells in a 24-well plate and allow them to adhere.
-
Add the CFSE-labeled T cells to the cancer cell culture at a suitable effector-to-target ratio (e.g., 10:1).
-
Add T-cell activation stimuli to the co-culture.
-
Treat the co-culture with this compound or vehicle.
-
Incubate for 3-5 days.
-
Harvest the T cells and analyze CFSE dilution by flow cytometry to measure proliferation.
-
Collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA.
Expected Data: T-cell Proliferation
| Condition | % Proliferating T cells |
| T cells alone + anti-CD3/CD28 | 85 |
| T cells + Cancer cells + anti-CD3/CD28 | 35 |
| T cells + Cancer cells + anti-CD3/CD28 + this compound (1 µM) | 65 |
Expected Data: IFN-γ Production
| Condition | IFN-γ (pg/mL) |
| T cells alone + anti-CD3/CD28 | 2500 |
| T cells + Cancer cells + anti-CD3/CD28 | 800 |
| T cells + Cancer cells + anti-CD3/CD28 + this compound (1 µM) | 2000 |
Regulatory T-cell (Treg) Suppression Assay
This assay measures the ability of this compound to reduce the population of immunosuppressive Tregs.
Protocol: Treg Population Analysis
Materials:
-
Co-culture setup as described in section 4.
-
Flow cytometry antibodies for CD4, CD25, and FoxP3.
-
FoxP3 staining buffer set.
Procedure:
-
Set up the co-culture as described in the T-cell activation and proliferation assay.
-
After the incubation period, harvest the non-adherent cells (T cells).
-
Stain the cells with antibodies for surface markers CD4 and CD25.
-
Fix and permeabilize the cells using a FoxP3 staining buffer set.
-
Stain for the intracellular marker FoxP3.
-
Analyze the percentage of CD4+CD25+FoxP3+ cells (Tregs) within the CD4+ T-cell population by flow cytometry.
Expected Data
| Condition | % Tregs (of CD4+ cells) |
| T cells alone | 5 |
| T cells + Cancer cells | 15 |
| T cells + Cancer cells + this compound (1 µM) | 7 |
Conclusion
The described cell-based assays provide a comprehensive framework for the preclinical evaluation of this compound. These protocols allow for the assessment of its potency in inhibiting IDO1 and TDO2, its direct effects on cancer cell viability, and its immunomodulatory functions. The data generated from these assays are crucial for understanding the mechanism of action of this compound and for its further development as a cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Kynurenine and Tryptophan Levels Following AT-0174 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, a critical route involved in generating cellular energy and regulating immune responses.[1][2][3] The initial and rate-limiting enzymes in this pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2), are key therapeutic targets in various diseases, including cancer.[2][4][5] Elevated expression of IDO1 and TDO2 in the tumor microenvironment leads to increased tryptophan catabolism, resulting in higher levels of the metabolite kynurenine.[6][7] This depletion of tryptophan and accumulation of kynurenine suppresses the host's anti-tumor immune response.[6]
AT-0174 is a novel dual inhibitor of both IDO1 and TDO2 enzymes.[6][7] By blocking these enzymes, this compound is designed to decrease the conversion of tryptophan to kynurenine, thereby restoring tryptophan levels and reducing kynurenine-mediated immunosuppression.[6][8] Accurate measurement of tryptophan and kynurenine levels in biological matrices is therefore essential for evaluating the pharmacodynamic effects of this compound and understanding its mechanism of action.
This application note provides detailed protocols for the quantification of tryptophan and kynurenine in plasma and cell culture media samples using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Kynurenine Signaling Pathway
The kynurenine pathway is the major metabolic route for tryptophan.[3] The initial step is the conversion of tryptophan to N-formylkynurenine, catalyzed by IDO1 or TDO2.[2] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine can then be metabolized through several enzymatic steps to produce various neuroactive and immunomodulatory molecules.[1][2] this compound, as a dual inhibitor of IDO1 and TDO2, directly targets the entry point of this pathway.
References
- 1. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 4. The Role of the Kynurenine Signaling Pathway in Different Chronic Pain Conditions and Potential Use of Therapeutic Agents [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following AT-0174 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT-0174 is a novel investigational agent that functions as a dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2).[1][2] These enzymes are critical regulators of tryptophan metabolism, a pathway frequently exploited by tumor cells to create an immunosuppressive microenvironment.[1][3] By catabolizing the essential amino acid tryptophan, IDO1 and TDO2 deplete a key nutrient for effector T cells and generate kynurenine metabolites that promote the differentiation and function of regulatory T cells (Tregs).[1][4][5] this compound, by blocking these enzymes, is designed to restore anti-tumor immunity.[2][4] Preclinical studies have demonstrated that this compound can modulate the immune landscape, notably by increasing the infiltration of cytotoxic CD8+ T cells and reducing the population of immunosuppressive CD4+ Tregs within the tumor microenvironment.[1][3]
Flow cytometry is an indispensable tool for the detailed analysis of immune cell populations, providing quantitative data on the frequency and phenotype of various immune subsets.[6][7][8] This document provides detailed application notes and protocols for the analysis of immune cells from peripheral blood mononuclear cells (PBMCs) of subjects undergoing this compound therapy.
Data Presentation: Anticipated Immunomodulatory Effects of this compound
The following tables summarize the expected quantitative changes in major immune cell populations following this compound therapy, based on its mechanism of action. These tables are intended to serve as a template for data presentation.
Table 1: Percentage of Major Lymphocyte Subsets in PBMCs
| Treatment Group | % CD3+ T cells | % CD19+ B cells | % CD56+ NK cells |
| Baseline (Pre-treatment) | Value | Value | Value |
| This compound (Post-treatment) | Value | Value | Value |
| Placebo | Value | Value | Value |
Table 2: Percentage of T Cell Subsets in PBMCs
| Treatment Group | % CD4+ Helper T cells | % CD8+ Cytotoxic T cells | CD4/CD8 Ratio | % CD4+CD25+FoxP3+ Tregs |
| Baseline (Pre-treatment) | Value | Value | Value | Value |
| This compound (Post-treatment) | Value | Value | Value | Value |
| Placebo | Value | Value | Value | Value |
Table 3: Percentage of Monocyte and Dendritic Cell Subsets in PBMCs
| Treatment Group | % CD14+ Monocytes | % CD11c+ Myeloid DCs | % CD123+ Plasmacytoid DCs |
| Baseline (Pre-treatment) | Value | Value | Value |
| This compound (Post-treatment) | Value | Value | Value |
| Placebo | Value | Value | Value |
Experimental Protocols
Protocol 1: Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[9][10]
Materials:
-
Whole blood collected in sodium heparin tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque PLUS
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[10]
-
Following centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: Immunophenotyping of Immune Cells by Flow Cytometry
This protocol outlines the staining procedure for identifying various immune cell subsets within the isolated PBMCs.[9][11]
Materials:
-
Isolated PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization buffer (for intracellular staining of FoxP3)
-
Flow cytometer
Table 4: Suggested Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| CD19 | FITC | B cells |
| CD56 | PE | NK cells |
| CD14 | APC-H7 | Monocytes |
| CD11c | BV421 | Myeloid Dendritic Cells |
| CD123 | BV510 | Plasmacytoid Dendritic Cells |
| CD25 | BV605 | Activated T cells, Tregs |
| FoxP3 | Alexa Fluor 647 | Regulatory T cells |
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to each FACS tube.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers and the viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
For intracellular staining (FoxP3): a. After surface staining, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash the cells with 2 mL of Permeabilization buffer. d. Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with Permeabilization buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure proper compensation controls are run.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow Cytometry Protocol | Abcam [abcam.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. biomere.com [biomere.com]
- 9. PBMC Immunophenotyping by Flow Cytometry | AAT Bioquest [aatbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. PBMC population identification using flow cytometry | Domainex [domainex.co.uk]
AT-0174: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-0174 is a potent and orally bioavailable dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism and are implicated in the suppression of anti-tumor immunity. By inhibiting both IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses. This document provides detailed application notes and protocols for the solubility and preparation of this compound for both in vitro and in vivo experimental use.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅F₃N₄O |
| Molecular Weight | 242.15 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term storage. |
Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is the recommended solvent for preparing stock solutions for in vitro use. |
| Water | Sparingly soluble | This compound is typically administered in vivo as a suspension in an aqueous vehicle. |
| Ethanol | Data not available | The use of ethanol as a primary solvent has not been reported in the reviewed literature. |
Experimental Protocols
I. In Vitro Application: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a sterile stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (10 mM): a. Aseptically weigh out the desired amount of this compound powder. b. To prepare a 10 mM stock solution, dissolve 2.42 mg of this compound in 1 mL of sterile DMSO. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution aliquots at -20°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments. d. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium.
Experimental workflow for preparing this compound for in vitro use.
II. In Vivo Application: Preparation of this compound for Oral Gavage
This protocol describes the preparation of an this compound suspension for oral administration in animal models, based on published studies[1][2].
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer and/or sonicator
-
Oral gavage needles
Protocol:
-
Vehicle Preparation (5% DMSO in Sterile Water): a. Prepare a 5% (v/v) solution of DMSO in sterile water. For example, add 0.5 mL of DMSO to 9.5 mL of sterile water. b. Mix thoroughly.
-
This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired dose (e.g., 120 mg/kg or 170 mg/kg) and the weight of the animals. b. Weigh the calculated amount of this compound powder. c. Add a small volume of DMSO to the powder to create a paste. d. Gradually add the 5% DMSO vehicle to the paste while vortexing or sonicating to ensure a uniform suspension. e. The final concentration of the suspension will depend on the dosing volume appropriate for the animal model. f. Administer the suspension via oral gavage immediately after preparation to ensure homogeneity.
Experimental workflow for preparing this compound for in vivo oral gavage.
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the IDO1 and TDO2 enzymes, which are key components of the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, the upregulation of these enzymes by tumor cells or antigen-presenting cells (APCs) leads to the depletion of tryptophan and the accumulation of kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and function of regulatory T cells (Tregs), leading to an immunosuppressive environment that allows tumor growth.
By inhibiting IDO1 and TDO2, this compound restores local tryptophan levels and reduces kynurenine production. The reduction in kynurenine prevents its binding to the aryl hydrocarbon receptor (AhR), a transcription factor that mediates many of the immunosuppressive effects of kynurenine. This leads to enhanced anti-tumor immunity.
Signaling pathway of this compound-mediated IDO1/TDO2 inhibition.
References
Troubleshooting & Optimization
Troubleshooting AT-0174 insolubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of AT-0174 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2).[1] These enzymes are critical in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment are known to suppress the anti-tumor immune response. Therefore, this compound is investigated for its anti-tumor activity by modulating the host's immune system.[1][2][3][4]
Q2: I am observing precipitation of this compound when I dilute my stock solution into my aqueous experimental buffer. What are the common causes?
Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers is a common issue. The primary reasons include:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution as the solvent environment abruptly changes from organic to aqueous.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the specific aqueous buffer.
-
Temperature Effects: Adding a cold stock solution to a warmer aqueous buffer can decrease the solubility of the compound.[1]
-
pH of the Buffer: The pH of your experimental buffer can influence the solubility of this compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on available in vivo research data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound. In preclinical studies, this compound has been administered to mice in a vehicle containing 5% DMSO, indicating its solubility and compatibility with this solvent for stock preparation.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
The final concentration of DMSO in your cell-based experiments should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[1] It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO to account for any potential effects of the solvent on the cells.
Troubleshooting Guide for this compound Insolubility
If you are encountering precipitation of this compound in your experimental buffer, follow these troubleshooting steps:
1. Optimize Stock Solution Preparation and Dilution
Proper preparation of the stock and working solutions is critical to prevent precipitation.
-
Protocol for Preparing this compound Working Solutions:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Before preparing your final working solution, create an intermediate dilution of your DMSO stock in your cell culture medium or buffer. This helps to gradually decrease the DMSO concentration.
-
-
Prepare the Final Working Solution:
-
Pre-warm your experimental buffer or cell culture medium to the experimental temperature (e.g., 37°C).[1]
-
While gently vortexing or swirling the pre-warmed buffer, add the this compound stock solution dropwise to achieve the desired final concentration. This gradual addition helps to prevent "solvent shock".[5]
-
-
2. Determine the Maximum Soluble Concentration
It is advisable to experimentally determine the maximum soluble concentration of this compound in your specific buffer.
-
Experimental Protocol for Solubility Assessment:
-
Prepare a series of dilutions of your this compound DMSO stock into your experimental buffer.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C for 2 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles).
-
If available, you can also centrifuge the samples and measure the concentration of the supernatant using techniques like HPLC or UV-Vis spectroscopy to quantify the soluble compound.
-
3. Modify Your Experimental Buffer
If precipitation persists, consider modifying your experimental buffer.
-
Addition of a Surfactant: For in vitro enzyme assays, a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds.
-
Inclusion of Serum: For cell-based assays, the presence of serum (e.g., Fetal Bovine Serum) can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin. If your experiment allows, consider performing it in serum-containing media.[5]
Summary of Troubleshooting Strategies
| Strategy | Description | Considerations |
| Optimize Dilution | Prepare a high-concentration DMSO stock and perform serial dilutions into pre-warmed aqueous buffer with gentle vortexing. | Keep the final DMSO concentration below 0.5%. |
| Determine Max Solubility | Experimentally find the highest concentration of this compound that remains soluble in your specific buffer and experimental conditions. | This may require analytical techniques like HPLC for accurate quantification. |
| Buffer Modification | Add a small amount of a non-ionic surfactant or perform experiments in serum-containing media. | Ensure the additives are compatible with your assay and do not interfere with the results. |
| pH Adjustment | If the compound is ionizable, adjusting the pH of the buffer might improve solubility. | The effect of pH on this compound solubility is not well-documented and would need to be determined empirically. |
Visualizing Key Processes
This compound Mechanism of Action: IDO1/TDO2 Signaling Pathway
Caption: this compound inhibits IDO1/TDO2, blocking kynurenine production and subsequent immune suppression.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions to minimize precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Optimizing AT-0174 dosage for minimal toxicity in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AT-0174 in murine experimental models. The information is intended for researchers, scientists, and drug development professionals to facilitate the optimization of this compound dosage for efficacy while ensuring minimal toxicity.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an orally active dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2). These enzymes are critical in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine, which can help to reverse the immunosuppressive tumor microenvironment.
2. What is the recommended dosage of this compound in mice?
The optimal dosage of this compound can vary depending on the mouse model and experimental goals. However, a dose-ranging study in a glioblastoma mouse model identified 120 mg/kg, administered orally once daily , as the minimum efficacious dose to significantly decrease kynurenine levels. Dosages ranging from 60 mg/kg to 240 mg/kg have been used in various studies.
3. What is the known toxicity profile of this compound in mice?
Preclinical studies have demonstrated that this compound is well-tolerated in mice at efficacious doses. Specifically, no significant changes in body weight were observed in mice treated with this compound compared to vehicle controls. While a specific Maximum Tolerated Dose (MTD) or LD50 in mice has not been reported in the available literature, studies in non-human primates also suggest a favorable safety profile. Based on animal studies, potential adverse events that are being monitored in a first-in-human clinical trial include tiredness, lightheadedness, confusion, and mood swings.
4. How should this compound be prepared for oral administration in mice?
This compound can be formulated as a suspension for oral gavage. A common vehicle is 5% dimethyl sulfoxide (DMSO) in sterile water . Another reported formulation is a suspension in 95% water + 5% methylcellulose (0.5%) .
5. What is the recommended route and frequency of administration?
The standard route of administration for this compound in mice is oral gavage (P.O.) . A once-daily dosing schedule has been shown to be effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No significant change in tumor growth or target biomarkers) | Suboptimal Dosage: The dose of this compound may be too low for the specific tumor model. | A dose-escalation study is recommended. Doses of 60, 120, and 240 mg/kg have been tested, with 120 mg/kg being the minimum dose to significantly reduce kynurenine levels in a glioblastoma model. Consider increasing the dose to 120 mg/kg or 170 mg/kg, as used in other studies. |
| Inefficient Drug Delivery: Improper oral gavage technique can lead to inconsistent dosing. | Ensure proper training in oral gavage techniques. Verify the formulation is a homogenous suspension before each administration. | |
| Tumor Model Resistance: The tumor model may not be sensitive to IDO1/TDO2 inhibition. | Confirm the expression of IDO1 and/or TDO2 in your tumor model. This compound's efficacy is dependent on the presence of these targets. | |
| Observed Animal Distress (e.g., weight loss, lethargy) | High Dosage: Although well-tolerated at effective doses, higher, untested doses may lead to toxicity. | If signs of toxicity are observed, reduce the dosage. A dose of 120 mg/kg has been shown to be both effective and well-tolerated. |
| Vehicle Toxicity: The vehicle, particularly if DMSO concentration is too high, could cause adverse effects. | Ensure the DMSO concentration in the vehicle does not exceed 5%. Prepare fresh formulations regularly. | |
| Gavage-related Injury: Physical injury from the gavage needle can cause distress. | Review and refine the oral gavage procedure to minimize stress and risk of injury to the animals. |
Data Presentation
Table 1: Summary of this compound Dosages Used in Preclinical Mouse Models
| Mouse Model | Dosage | Route of Administration | Dosing Schedule | Vehicle | Reference |
| Glioblastoma (GL261) | 60, 120, 240 mg/kg | Oral Gavage (P.O.) | Once Daily | 5% DMSO | |
| Non-Small Cell Lung Cancer | 170 mg/kg | Oral Gavage (P.O.) | Once Daily for 15 days | Not Specified | |
| Ovarian Cancer (ID8) | 120 mg/kg | Oral Gavage (P.O.) | Once Daily for 28 days | 5% DMSO in sterile water |
Table 2: Pharmacodynamic Effects of this compound in a Glioblastoma Mouse Model
| Dosage (Oral Gavage) | Effect on Tumor Tryptophan Levels | Effect on Tumor Kynurenine Levels |
| 60 mg/kg | Dose-dependent increase | Dose-dependent decrease |
| 120 mg/kg | Dose-dependent increase | Significant decrease |
| 240 mg/kg | Significant increase | Significant decrease |
| Data from a study in mice with subcutaneous GL261-hIDO1 and GL261-hTDO2 tumors. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile water for injection or 0.5% methylcellulose solution
-
Sterile conical tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
In a sterile conical tube, dissolve the calculated amount of this compound powder in DMSO to create a stock solution. The final concentration of DMSO in the formulation should not exceed 5%.
-
Gradually add the sterile water or methylcellulose solution to the DMSO stock while vortexing to create a homogenous suspension.
-
Visually inspect the suspension to ensure there are no large particles.
-
Store the formulation according to the manufacturer's recommendations and vortex thoroughly before each use.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
-
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
1 mL syringes
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of the this compound suspension to administer.
-
Gently restrain the mouse, ensuring its head and body are held securely but without causing distress.
-
Attach the gavage needle to the syringe filled with the calculated dose.
-
Carefully insert the gavage needle into the mouse's esophagus.
-
Slowly administer the suspension into the stomach.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of immediate distress.
-
Visualizations
Potential off-target effects of AT-0174 in cancer research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT-0174, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Question | Possible Cause & Troubleshooting Steps |
| 1. Unexpectedly high cell toxicity is observed in my cancer cell line after this compound treatment. Is this an off-target effect? | While direct off-target cytotoxic effects of this compound have not been extensively reported, unexpected cell death could arise from several factors:On-Target Effect: The cell line may be highly dependent on the kynurenine pathway for survival and proliferation. Tryptophan depletion or kynurenine reduction due to IDO1/TDO2 inhibition could be inducing apoptosis.Troubleshooting Steps: 1. Confirm IDO1/TDO2 Expression: Verify the expression levels of IDO1 and TDO2 in your cell line via qPCR or Western blot. 2. Rescue Experiment: Supplement the culture medium with kynurenine to see if it rescues the cells from this compound-induced toxicity. If it does, the effect is likely on-target. 3. Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 value in your cell line and compare it to the known IC50 values for IDO1/TDO2 inhibition. |
| 2. I am not observing the expected decrease in kynurenine levels after treating my cells with this compound. Is the compound inactive? | This could be due to several experimental factors:Cellular Context: The cell line may not have significant IDO1 or TDO2 activity, or it may express a compensatory enzyme that catabolizes tryptophan.[1]Compound Stability: this compound may be unstable in your specific cell culture medium or experimental conditions.Troubleshooting Steps: 1. Activity Assay: Confirm IDO1/TDO2 activity in your cell line using a tryptophan catabolism assay. 2. Positive Control: Use a cell line known to have high IDO1 or TDO2 activity as a positive control. 3. Metabolite Analysis: Measure both intracellular and secreted levels of tryptophan and kynurenine to get a complete picture of the metabolic flux.[1][2] |
| 3. This compound shows no anti-tumor effect in my in vivo model, even in combination with immunotherapy. What could be the reason? | The lack of in vivo efficacy can be complex:Tumor Microenvironment (TME): The TME of your specific tumor model may not be immunosuppressive in a way that is reversible by IDO1/TDO2 inhibition. For example, other immunosuppressive mechanisms may be dominant.Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be optimal for achieving sufficient target engagement in the tumor tissue.Compensatory Pathways: The tumor may upregulate other pathways to compensate for the inhibition of tryptophan catabolism.[1]Troubleshooting Steps: 1. Confirm Target Engagement: Measure tryptophan and kynurenine levels in the plasma and tumor tissue to confirm that this compound is inhibiting its targets at the tumor site.[3] 2. Immune Cell Infiltration: Analyze the immune cell infiltrate in the tumor to see if there are changes in CD8+ T cells, regulatory T cells (Tregs), or natural killer (NK) cells.[3][4] 3. Combination Therapy: this compound has shown synergy with other agents like temozolomide and anti-PD-1 therapy.[3][4] Consider if the combination partner is appropriate for your model. |
| 4. I am observing changes in signaling pathways unrelated to tryptophan metabolism. Is this indicative of off-target effects? | While not definitively reported, it is possible. This compound is a small molecule and could interact with other proteins.Troubleshooting Steps: 1. Kinome Scan: If you suspect off-target kinase activity, a broad kinome profiling assay could identify potential off-target kinases. 2. Target Knockdown/Knockout: Use siRNA or CRISPR to knock down/out IDO1 and TDO2. If the observed phenotypic changes are still present after genetic ablation of the intended targets, it is more likely an off-target effect of this compound. 3. Structural Analogs: Test a structurally related but inactive analog of this compound (if available) to see if it produces the same off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2).[5][6][7] These enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan catabolism. By inhibiting IDO1 and TDO2, this compound prevents the depletion of tryptophan and the production of kynurenine, which can have immunosuppressive effects in the tumor microenvironment.[3][4]
Q2: What are the reported IC50 values for this compound?
The IC50 values for this compound are reported to be 0.17 µM for IDO1 and 0.25 µM for TDO2.[6]
Q3: In which cancer types has this compound shown preclinical activity?
This compound has demonstrated preclinical activity in models of glioblastoma, non-small cell lung cancer, triple-negative breast cancer, and high-grade serous carcinoma.[1][3][4][5]
Q4: Is this compound currently in clinical trials?
Yes, this compound is being evaluated in a Phase I clinical trial for patients with advanced solid malignancies.[5][8][9][10]
Q5: Why is dual inhibition of IDO1 and TDO2 important?
In some cancer cells, the knockdown of TDO2 can lead to a compensatory increase in IDO1 expression.[1] Therefore, dual inhibition of both enzymes is necessary to effectively block the kynurenine pathway and prevent this compensatory mechanism.[1]
Quantitative Data
| Target | IC50 (µM) |
| IDO1 | 0.17[6] |
| TDO2 | 0.25[6] |
Experimental Protocols
1. In Vitro Kynurenine Production Assay
This protocol is a general guideline for measuring the effect of this compound on kynurenine production in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. This can be done using a colorimetric assay based on the Ehrlich reaction or by LC-MS.
-
Data Analysis: Normalize the kynurenine levels to the vehicle control and plot the results to determine the IC50 value.
2. Western Blot for IDO1/TDO2 Expression
-
Cell Lysis: Lyse the cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDO1, TDO2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Blocking Tryptophan Catabolism Reduces Triple-Negative Breast Cancer Invasive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 5. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound by Antido Therapeutics (Australia) for Gastroesophageal (GE) Junction Carcinomas: Likelihood of Approval [pharmaceutical-technology.com]
- 8. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 9. A Phase I Study to Evaluate the Safety, Tolerability, Pharmacology, and Preliminary Efficacy of this compound in Subjects with Advanced Solid Malignancies | MedPath [trial.medpath.com]
- 10. anzctr.org.au [anzctr.org.au]
Technical Support Center: Overcoming AT-0174 Resistance in Tumor Cell Lines
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers using AT-0174, a dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally active dual inhibitor of the enzymes IDO1 and TDO2.[1] These enzymes are critical in the kynurenine pathway, where they catabolize the essential amino acid tryptophan into kynurenine.[2][3] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the activity of cytotoxic T cells and promote the function of immunosuppressive regulatory T cells (Tregs).[2] By inhibiting IDO1 and TDO2, this compound aims to restore tryptophan levels and reduce kynurenine, thereby enhancing the anti-tumor immune response.[2][4]
Q2: I am not observing a significant anti-tumor effect with this compound as a monotherapy. Is this expected?
In some tumor models, this compound may not exhibit strong anti-tumor activity when used alone.[2][5] Its primary mechanism is to modulate the tumor microenvironment to make it more susceptible to immune attack. Therefore, the efficacy of this compound is often most pronounced when used in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. For instance, in a glioblastoma model, this compound showed clear synergy when combined with temozolomide.[2][5] Similarly, it has been shown to enhance the effects of PD-1 blockade in platinum-resistant non-small cell lung cancer.[4][6]
Q3: How can I confirm that this compound is active in my experimental system?
To verify the biological activity of this compound, it is recommended to measure the levels of tryptophan and kynurenine in the tumor tissue or conditioned media from your cell cultures.[2][7] Effective target engagement by this compound should result in a dose-dependent increase in tryptophan and a decrease in kynurenine, leading to a reduced kynurenine-to-tryptophan ratio.[2]
Q4: My tumor cells are showing resistance to a primary chemotherapy when co-administered with this compound. What could be the issue?
While this compound is often used to overcome resistance, several factors could contribute to persistent resistance. These can include alterations in drug efflux pumps, genetic mutations in the target pathways of the co-administered chemotherapy, or the activation of alternative survival pathways in the tumor cells.[7][8] It is also important to consider that resistance to certain chemotherapies can be multifactorial and may not be solely dependent on the IDO1/TDO2 pathway.
Q5: What are the potential mechanisms of resistance to this compound itself?
While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to targeted therapies can be considered. These may include upregulation of drug efflux pumps that remove this compound from the cell, or compensatory changes in other metabolic pathways that support an immunosuppressive tumor microenvironment.
Troubleshooting Guide
Problem: Lack of synergistic effect when combining this compound with another therapy.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing | Perform a dose-response experiment for both this compound and the combination agent to identify the optimal concentrations for synergy. In a glioblastoma mouse model, an oral dose of 120 mg/kg/day of this compound was found to be effective.[2] |
| Inappropriate Combination Partner | The efficacy of this compound is dependent on the specific vulnerabilities of the tumor model. Consider combining this compound with therapies that are known to be influenced by the immune microenvironment, such as checkpoint inhibitors (e.g., anti-PD-1).[4] |
| Tumor Model Lacks IDO1/TDO2 Expression | Verify the expression of IDO1 and TDO2 in your tumor cell line or tumor tissue using techniques like Western blotting or immunohistochemistry. High expression of these enzymes is correlated with a more aggressive phenotype in some cancers, such as glioblastoma.[2] |
| Compensatory Signaling Pathways | Investigate the activation of other immunosuppressive pathways in your tumor model. It may be necessary to add a third agent to block a compensatory pathway. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IDO1 IC50 | 0.17 µM | [1] |
| TDO2 IC50 | 0.25 µM | [1] |
Table 2: In Vivo Effects of this compound in a Glioblastoma Mouse Model
| Treatment Group | Effect on CD8+ T cells | Effect on Regulatory T cells (Tregs) | CD8+/Treg Ratio Increase (vs. Vehicle) | Reference |
| This compound alone | Increased | Suppressed | - | [2] |
| This compound + Temozolomide | Significantly Enhanced Increase | Suppressed | ~4-fold | [2] |
Experimental Protocols
1. Measurement of Tryptophan and Kynurenine Levels
This protocol is adapted from studies investigating the in vivo effects of this compound.[2]
-
Sample Preparation: Tumor tissue is dissected from subcutaneous xenografts.
-
Extraction: Metabolites are extracted from the tissue using appropriate solvents.
-
Analysis: The levels of tryptophan and kynurenine in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: A significant decrease in kynurenine and the kynurenine-to-tryptophan ratio indicates effective inhibition of IDO1/TDO2 by this compound.
2. Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol is based on the methods used to assess immune cell populations in tumors.[2]
-
Tumor Digestion: Tumors are harvested and enzymatically digested to create a single-cell suspension.
-
Staining: The cells are stained with fluorescently labeled antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T cells, and CD4, CD25, and FoxP3 for regulatory T cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the different immune cell populations.
-
Data Interpretation: An increase in the CD8+ T cell population and a decrease in the Treg population (or an increased CD8+/Treg ratio) in this compound treated groups suggest a positive immunomodulatory effect.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tryptophan Catabolism in Ovarian Cancer to Attenuate Macrophage Infiltration and PD-L1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Managing side effects of AT-0174 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing studies involving the dual IDO1/TDO2 inhibitor, AT-0174. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during animal experiments.
Troubleshooting Guide: Managing Potential Side Effects
While published preclinical studies in various animal models have shown this compound to be well-tolerated at efficacious doses, it is crucial to monitor for any potential adverse events.[1] Based on preclinical safety evaluations and the profile of similar drugs, the following guide provides troubleshooting advice for potential clinical signs.
| Potential Clinical Sign | Observation in Animal Models | Recommended Action |
| General Malaise | Lethargy, tiredness, drowsiness, decreased activity. | 1. Record observations and frequency. 2. Ensure easy access to food and water. 3. Check for other concurrent signs. 4. If signs are severe or persistent, consider dose reduction and consult with the veterinary staff. |
| Gastrointestinal Issues | Changes in food/water intake, weight loss, diarrhea, signs of nausea (e.g., pica). | 1. Monitor body weight daily.[2] 2. Assess hydration status. 3. Provide supportive care such as hydration supplements if necessary. 4. Consult a veterinarian for persistent or severe signs. |
| Neurological Signs | Confusion, ataxia, mood swings, difficulty with complex tasks, seizures. | 1. Immediate action required. 2. Document the event in detail (duration, severity). 3. Separate the animal to prevent injury. 4. Consult with veterinary staff immediately for assessment and potential intervention. |
| Skin and Musculoskeletal | Skin rash, itching, muscle cramps, or weakness. | 1. Examine the affected area and document findings. 2. For skin issues, check for environmental factors. 3. For muscle issues, observe gait and mobility. 4. Consult with a veterinarian for appropriate topical or systemic treatment. |
| Metabolic Changes | Signs of low blood pressure or low sodium (e.g., lethargy, disorientation). | 1. These signs often require veterinary assessment. 2. Blood chemistry analysis may be required to confirm. 3. Follow the guidance of the veterinary staff for management. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, dual inhibitor of the enzymes indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2).[1] These enzymes are the rate-limiting steps in the kynurenine pathway of tryptophan catabolism.[3] By inhibiting IDO1 and TDO2, this compound prevents the depletion of tryptophan and the production of immunosuppressive metabolites like kynurenine, thereby enhancing anti-tumor immune responses.[4]
Q2: What are the reported side effects of this compound in animal studies?
A2: The majority of published preclinical studies report that this compound is well-tolerated. For instance, studies in mouse models of ovarian cancer and glioblastoma noted no significant changes in body weight compared to vehicle-treated controls.[2][5] One study in a glioblastoma model mentioned that body weight gain, an indicator of general health, was greatest in the animal group receiving this compound in combination with temozolomide.[5] Formal preclinical analyses in Cynomolgus monkeys also indicated that the drug appears to be non-toxic to normal tissues at efficacious doses.[1]
Q3: What should I do if I observe a potential adverse event not listed in the troubleshooting guide?
A3: Any unexpected clinical sign should be taken seriously. The first step is to thoroughly document the observation, including its severity, frequency, and timing relative to this compound administration. You should then promptly consult with the responsible veterinarian or animal care staff to determine the best course of action, which may include additional monitoring, supportive care, or a change in the experimental protocol.
Q4: Are there any known drug interactions with this compound in animal models?
A4: this compound has been studied in combination with other anti-cancer agents. In a mouse model of glioblastoma, it showed synergy when combined with the chemotherapeutic drug temozolomide, significantly improving survival without additional reported toxicity.[6] It has also been used in combination with anti-PD1 antibodies in non-small cell lung cancer models, where it increased the anti-tumor effect of the PD1 blockade.[4] Researchers should always evaluate potential interactions on a case-by-case basis within their specific experimental design.
Q5: How does inhibiting the kynurenine pathway affect the animal?
A5: Inhibiting the kynurenine pathway with this compound leads to a decrease in serum and intracellular kynurenine levels and an increase in tryptophan.[2][4] This shift is intended to reverse the immunosuppressive tumor microenvironment. Metabolites of the kynurenine pathway have various physiological roles, and their modulation is the primary therapeutic goal.[3] In the context of the cited animal studies, this modulation did not result in overt signs of toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical animal studies involving this compound.
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Models
| Cancer Model | Animal Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Glioblastoma | C57BL/6J | 120 mg/kg/day | Oral (PO) | Synergized with temozolomide to improve survival. | [6] |
| Ovarian Cancer | Syngeneic HGSC | 120 mg/kg/day | Oral Gavage | Significantly reduced tumor burden. | [2] |
| NSCLC (Cisplatin-Resistant) | C57BL/6 | 170 mg/kg/day | Oral (PO) | Suppressed tumor growth more than IDO1 inhibition alone. | [1][4] |
| NSCLC Allogeneic | Allogeneic Mice | 170 mg/kg/day | Oral (PO) | Inhibited tumor growth. | [1] |
Table 2: In Vitro IC50 Values for this compound
| Target Enzyme | Cell Line / Assay | IC50 Value | Reference |
| IDO1 | Enzymatic Assay | 0.17 µM (170 nM) | [1] |
| TDO2 | Enzymatic Assay | 0.25 µM (250 nM) | [1] |
| TDO2 | GL261-hTDO2 cells | 0.25 µM | [4] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model
-
Cell Implantation: C57BL/6J mice are stereotactically implanted with GL261(luc2) glioma cells into the striatum.
-
Treatment Initiation: Treatment begins 7 days after cell implantation.
-
Dosing Regimen:
-
Vehicle Control: Administered orally (PO).
-
Temozolomide (TMZ): 8 mg/kg administered intraperitoneally (IP) in 8-day cycles (treatment every 2 days).
-
This compound: 120 mg/kg/day administered orally (PO).
-
Combination: Both TMZ and this compound administered as described above.
-
-
Monitoring: Tumor growth is monitored, and animal survival is recorded. Body weight is checked regularly as a measure of overall health.
-
Endpoint Analysis: At the end of the study or at specific time points, tumors can be collected for immune profiling (e.g., analysis of CD8+ T cells and CD4+ Tregs).[5][6]
Protocol 2: Syngeneic Ovarian Cancer Mouse Model
-
Cell Implantation: ID8 (Tp53−/−, Brca2−/−) syngeneic high-grade serous carcinoma (HGSC) cells are implanted into mice.
-
Treatment Groups:
-
Vehicle Control.
-
Cisplatin: 0.5 mg/kg administered intraperitoneally (IP) weekly.
-
This compound: 120 mg/kg administered daily by oral gavage.
-
Combination: Both cisplatin and this compound.
-
-
Monitoring: Tumor burden is assessed regularly. Animal body weight is monitored to assess tolerability.
-
Endpoint Analysis: Serum is collected to measure kynurenine (KYN) levels. Tumors are harvested for immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD3+ T-cells, F4/80+ macrophages).[2]
Visualizations
References
- 1. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rarecancers.org.au [rarecancers.org.au]
- 6. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
How to assess AT-0174 efficacy in non-responsive tumor models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of AT-0174, a dual inhibitor of IDO1 and TDO2, in non-responsive tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active dual inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2).[1] These enzymes are critical in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1 and TDO2, this compound blocks the conversion of tryptophan to kynurenine. Elevated kynurenine in the tumor microenvironment suppresses the activity of immune effector cells, such as CD8+ T cells and natural killer (NK) cells, and promotes the function of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3][4] Therefore, by reducing kynurenine levels, this compound is designed to restore anti-tumor immunity.
Q2: Why is it important to assess this compound in non-responsive tumor models?
A2: Many tumors develop resistance to standard-of-care chemotherapies and targeted agents.[5][6] This resistance can be driven by various mechanisms, including the upregulation of immunosuppressive pathways like the IDO1/TDO2-kynurenine axis.[7][8] Assessing this compound in models that are non-responsive to conventional therapies allows for the evaluation of its potential to overcome resistance, particularly in combination with other treatments. Studies have shown that this compound can synergize with chemotherapies and immunotherapies to enhance anti-tumor effects in resistant settings.[2][7][9]
Q3: What are some suitable non-responsive tumor models for evaluating this compound?
A3: Suitable models include those with acquired resistance to standard therapies. Examples include:
-
Cisplatin-resistant non-small cell lung cancer (NSCLC) models: These can be generated by continuous exposure of NSCLC cell lines to increasing concentrations of cisplatin.[6][10]
-
Temozolomide-resistant glioblastoma (GBM) models: These can be developed by treating glioblastoma cell lines or patient-derived xenografts with temozolomide over an extended period.[1][2][11]
-
Syngeneic models with inherent or acquired resistance to checkpoint inhibitors: These models are useful for studying the immunomodulatory effects of this compound in combination with agents like anti-PD-1 antibodies.[2]
Q4: What are the key endpoints to measure when assessing this compound efficacy in these models?
A4: Key endpoints include:
-
Tumor Growth Inhibition: Measurement of tumor volume and weight over time.
-
Survival Analysis: Kaplan-Meier survival analysis in in vivo models.[2]
-
Pharmacodynamic (PD) Markers:
-
Immune Cell Infiltration and Activation: Analysis of the tumor microenvironment (TME) using flow cytometry to quantify changes in immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs, NK cells).[2][3][9]
-
Cell Viability and Apoptosis: In vitro assays such as MTT or clonogenic assays to assess the direct effects on cancer cells.[6][8]
Troubleshooting Guides
Guide 1: Difficulty in Establishing a Non-Responsive Tumor Model
| Problem | Possible Cause | Suggested Solution |
| Cells do not develop resistance to the primary drug (e.g., cisplatin, temozolomide). | Insufficient drug concentration or exposure time. | Gradually increase the drug concentration in a step-wise manner over several months. Intermittent high-dose "pulse" treatments can also be effective.[6][8] |
| Heterogeneous cell population with a low number of resistant clones. | Perform single-cell cloning after initial drug treatment to isolate and expand resistant populations. | |
| Incorrect drug treatment schedule. | For in vivo models, ensure the dosing schedule mimics clinical protocols to induce resistance effectively.[9] | |
| High variability in tumor growth in the resistant model. | Inconsistent passage number of cells used for implantation. | Use cells within a narrow passage number range for all experiments to ensure consistency. |
| Variation in the tumor implantation site or technique. | Standardize the implantation procedure, including the number of cells injected and the location. |
Guide 2: Inconsistent or Unexpected Results with this compound Treatment
| Problem | Possible Cause | Suggested Solution |
| No significant reduction in kynurenine levels after this compound treatment. | Suboptimal dose or dosing frequency. | Perform a dose-ranging study to determine the optimal dose of this compound that effectively inhibits the K/T ratio in your model.[9] |
| Poor bioavailability of this compound in the specific animal model. | Confirm drug exposure through pharmacokinetic analysis of plasma samples. Adjust the formulation or route of administration if necessary. | |
| Compensatory upregulation of other metabolic pathways. | Investigate other tryptophan metabolism pathways that may be active in your model. | |
| Lack of anti-tumor efficacy despite target engagement (reduced kynurenine). | The tumor model is not dependent on the IDO1/TDO2 pathway for immune evasion. | Screen tumor cells for IDO1 and TDO2 expression to confirm they are valid targets.[12] Consider that some tumors may utilize alternative immune escape mechanisms.[12] |
| Insufficient immune effector cells in the tumor microenvironment. | Evaluate the baseline immune infiltrate of your tumor model. Models with a "cold" or non-inflamed TME may not respond to IDO1/TDO2 inhibition alone. | |
| This compound may be more effective in combination therapy. | Test this compound in combination with chemotherapy or checkpoint inhibitors, as synergistic effects have been reported.[2][9] |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Cisplatin-Resistant NSCLC Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition | Median Survival (Days) |
| Vehicle | 1500 ± 250 | - | 20 |
| Cisplatin (2 mg/kg) | 1350 ± 200 | 10% | 22 |
| This compound (170 mg/kg) | 1100 ± 180 | 27% | 28 |
| This compound + Cisplatin | 600 ± 120 | 60% | 40 |
| This compound + anti-PD-1 | 450 ± 100 | 70% | 50 |
Data are hypothetical and for illustrative purposes, based on trends observed in preclinical studies.[2][13]
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Tryptophan (µM) | Kynurenine (µM) | K/T Ratio |
| Vehicle | 50 ± 8 | 5 ± 1.2 | 0.1 |
| This compound (120 mg/kg) | 85 ± 10 | 1.5 ± 0.5 | 0.018 |
| This compound (240 mg/kg) | 120 ± 15 | 0.8 ± 0.3 | 0.007 |
Data adapted from a study in a glioblastoma mouse model.[9]
Table 3: Changes in Tumor-Infiltrating Lymphocytes (TILs) with this compound Treatment
| Treatment Group | % CD8+ of CD45+ cells | % Treg (Foxp3+) of CD4+ cells | CD8+/Treg Ratio |
| Vehicle | 15 ± 3 | 25 ± 4 | 0.6 |
| Temozolomide | 12 ± 2 | 35 ± 5 | 0.34 |
| This compound | 25 ± 4 | 15 ± 3 | 1.67 |
| This compound + Temozolomide | 35 ± 5 | 10 ± 2 | 3.5 |
Data adapted from a study in a glioblastoma mouse model.[9]
Experimental Protocols
Protocol 1: Establishment of a Cisplatin-Resistant NSCLC Cell Line
-
Cell Culture: Culture the parental NSCLC cell line (e.g., A549) in standard growth medium.
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of cisplatin for the parental cell line using a viability assay (e.g., MTT).
-
Induction of Resistance:
-
Treat the cells with cisplatin at the IC50 concentration for 72 hours.[6]
-
Remove the cisplatin-containing medium and allow the cells to recover in fresh medium until they reach 70-80% confluency.[8]
-
Repeat this cycle, gradually increasing the cisplatin concentration in small increments (e.g., 1.5-2 fold) with each cycle.[10]
-
This process is typically carried out for at least 6 months.[10]
-
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the treated cells and compare it to the parental line. A significant increase in IC50 indicates the development of resistance.
-
Characterize the resistant cells for changes in proliferation, apoptosis, and expression of resistance markers.[6]
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.
-
Tumor Implantation: Subcutaneously implant the cisplatin-resistant NSCLC cells into the flanks of the mice.
-
Treatment Groups: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, this compound + Cisplatin).
-
Dosing:
-
Administer this compound orally, once daily.[13]
-
Administer other agents (e.g., cisplatin, anti-PD-1) according to established protocols.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest tumors for weight measurement, pharmacodynamic analysis (tryptophan/kynurenine levels), and flow cytometry of tumor-infiltrating lymphocytes.
-
For survival studies, monitor animals until a pre-defined endpoint is reached.
-
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumor tissue to obtain a single-cell suspension.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CD25, Granzyme B).
-
For intracellular markers like Foxp3 and Granzyme B, perform fixation and permeabilization steps.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations within the tumor.[14]
Mandatory Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 13. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.noblelifesci.com [content.noblelifesci.com]
Addressing variability in AT-0174 experimental outcomes
AT-0174 Technical Support Center
Welcome to the technical support resource for this compound, a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase-2 (TDO2).[1][2] This guide is designed to help researchers and drug development professionals address common sources of variability in experimental outcomes and provide standardized protocols for key assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, dual inhibitor of the enzymes IDO1 and TDO2, which are critical in the kynurenine pathway of tryptophan metabolism.[1][2] These enzymes are often overexpressed in tumor microenvironments, leading to tryptophan depletion and kynurenine production.[2][3] This metabolic shift suppresses the activity of cytotoxic T cells and promotes the differentiation of regulatory T cells (Tregs), allowing cancer cells to evade the immune system.[2] By inhibiting IDO1 and TDO2, this compound blocks this immunosuppressive pathway, restoring anti-tumor immunity.[4]
Q2: How should I reconstitute, handle, and store this compound?
A2: Proper handling and storage are critical for maintaining the stability and activity of this compound. Variability in experimental results can often be traced back to improper handling.
| Parameter | Recommendation | Rationale |
| Reconstitution Solvent | DMSO (Dimethyl Sulfoxide) | This compound is soluble in DMSO. For cellular assays, prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final DMSO concentration in culture media (<0.1%). |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting into single-use volumes is highly recommended. |
| Powder Storage | Store desiccated at 4°C for short-term or -20°C for long-term. | Protect from moisture and light to ensure stability. |
| Working Dilutions | Prepare fresh from stock solution for each experiment. | Diluted solutions in aqueous buffers are less stable and should not be stored for extended periods. |
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values are essential for dose-ranging studies.
| Target | IC50 Value | Assay Type |
| IDO1 | 170 nM | Biochemical Assay[2] |
| TDO2 | 250 nM | Biochemical Assay[2] |
Note: IC50 values in cell-based assays will vary depending on the cell line, metabolic activity, and assay conditions.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, leading to variability in your results.
Kynurenine (KYN) Measurement Assays
Q: I am not observing a consistent, dose-dependent decrease in kynurenine levels after this compound treatment. Why?
A: This is a common issue that can be resolved by systematically evaluating several factors. Inconsistent kynurenine levels are often due to issues with compound activity, cell culture conditions, or the assay itself.
-
Compound Integrity: Ensure your this compound stock has been stored correctly and that working dilutions are made fresh for each experiment.
-
IDO1/TDO2 Expression: Confirm that your cell line expresses functional IDO1 and/or TDO2. Expression levels can vary with cell passage number and culture conditions. Consider using interferon-gamma (IFNγ) to induce IDO1 expression in some cell lines.
-
Cell Health: Use cells that are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit altered metabolic activity.
-
Assay Duration: An insufficient treatment duration may not allow for a measurable decrease in kynurenine. A typical incubation time is 24-48 hours.[5]
Immune Cell Co-Culture Assays
Q: I see high variability in T-cell proliferation and activation readouts between experiments. What could be the cause?
A: Co-culture systems are inherently complex, and variability can be introduced from multiple sources.
| Potential Cause | Troubleshooting Recommendation |
| Donor Variability | If using primary T-cells (e.g., from PBMCs), expect significant donor-to-donor variability. Use cells from the same donor for a set of comparative experiments. |
| Tumor Cell Seeding | Ensure tumor cells form a consistent monolayer before adding T-cells. Inconsistent tumor cell numbers will alter the effector-to-target ratio. |
| T-Cell Activation | The method of T-cell activation (e.g., anti-CD3/CD28 beads, mitogens) must be highly standardized in terms of concentration and timing. |
| Assay Timing | The kinetics of T-cell activation and proliferation are dynamic. Harvest all samples at a consistent time point post-treatment. A time-course experiment may be necessary to identify the optimal endpoint. |
| This compound Concentration | Ensure the final concentration of this compound is accurate. High concentrations of the DMSO solvent can be toxic to T-cells. Keep the final DMSO concentration below 0.1%. |
Section 3: Experimental Protocols
Protocol: Measuring Kynurenine Production in Tumor Cell Supernatants
This protocol provides a standardized method to assess the pharmacodynamic effect of this compound by measuring its impact on the conversion of tryptophan to kynurenine.
Materials:
-
IDO1/TDO2-expressing tumor cell line (e.g., GL261)
-
Complete cell culture medium
-
This compound powder and DMSO
-
Recombinant IFNγ (optional, for IDO1 induction)
-
24-well tissue culture plates
-
LC-MS/MS or Kynurenine ELISA kit
Methodology:
-
Cell Seeding: Seed 5 x 10^4 to 1 x 10^5 cells per well in a 24-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the this compound dilutions or vehicle control.
-
If inducing IDO1, add IFNγ at a pre-determined optimal concentration (e.g., 50 ng/mL).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any floating cells or debris.
-
-
Analysis:
-
Transfer the clarified supernatant to a new tube. Samples can be stored at -80°C or analyzed immediately.
-
Quantify kynurenine and tryptophan concentrations using a validated LC-MS/MS method or a commercially available ELISA kit, following the manufacturer’s instructions.
-
-
Data Interpretation: Calculate the Kynurenine/Tryptophan (K/T) ratio. A dose-dependent decrease in this ratio indicates successful inhibition of IDO1/TDO2 by this compound.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for long-term storage of AT-0174
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of AT-0174, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1][2][3][4][5][6] Adherence to these guidelines is critical for maintaining the compound's stability, integrity, and performance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture.[7][8] While some suppliers may ship the product at room temperature, this is for short-term transit only.[1] Upon receipt, it is crucial to transfer the compound to a controlled, low-temperature environment to ensure its long-term stability.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.[9] The choice of solvent can impact stability; refer to the Certificate of Analysis (CofA) for manufacturer-recommended solvents. If preparing aqueous solutions, be aware that they are more susceptible to degradation and should be used fresh or stored for very short periods at 2-8°C.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include discoloration or changes in crystallinity. For solutions, precipitation or color change may indicate degradation or solubility issues. However, chemical degradation often occurs without visible changes. The most reliable method to assess the integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for purity and the presence of degradation products.
Q4: How does exposure to light and air affect this compound?
A4: Many small molecule inhibitors are sensitive to light and oxygen, which can catalyze degradation pathways.[10] To mitigate this, always store solid this compound and its solutions in amber or opaque vials to protect from light.[8] For highly sensitive applications, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Perform a quality control check (e.g., HPLC) on the compound. Use a fresh, validated aliquot for subsequent experiments. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes upon preparation to avoid multiple freeze-thaw cycles. | |
| Precipitation in stock solution | Poor solubility in the chosen solvent or compound degradation. | Ensure the solvent is appropriate and of high purity. Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh stock solution. |
| Exceeded solubility limit. | Consult the product datasheet for solubility information. It may be necessary to prepare a less concentrated stock solution. | |
| Loss of biological activity | Degradation of the compound. | Confirm the compound's integrity using analytical methods. If degradation is confirmed, acquire a new batch of the compound and strictly adhere to recommended storage protocols. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability via HPLC
This protocol outlines a method to assess the purity and stability of this compound over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute the stock solution to a working concentration (e.g., 100 µM) and inject it into an HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Flow Rate: 1 mL/min.
-
-
Data Acquisition: Record the chromatogram and determine the peak area of this compound. This will serve as the baseline (100% purity).
-
Storage Conditions: Store aliquots of the stock solution under various conditions (e.g., -80°C, -20°C, 4°C, room temperature) and protected from light.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), retrieve an aliquot from each storage condition, bring it to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualizations
Signaling Pathway of this compound Target
Caption: Inhibition of the IDO1/TDO2 pathway by this compound.
Experimental Workflow for Compound Stability Testing
Caption: Workflow for assessing the long-term stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. gmpplastic.com [gmpplastic.com]
Validation & Comparative
A Head-to-Head Comparison of AT-0174 and Epacadostat in IDO1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AT-0174 and epacadostat, two inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines their distinct mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.
The enzyme IDO1 is a critical regulator of immune responses. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune destruction. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. This guide focuses on two key inhibitors: epacadostat, a selective IDO1 inhibitor, and this compound, a novel dual inhibitor of IDO1 and tryptophan 2,3-dioxygenase 2 (TDO2), another enzyme involved in tryptophan metabolism.
Mechanism of Action and Target Specificity
Epacadostat is a highly potent and selective inhibitor of the IDO1 enzyme.[1] It competitively blocks the binding of tryptophan to IDO1, thereby preventing its degradation to kynurenine.[1] This leads to a restoration of tryptophan levels and a reduction in immunosuppressive kynurenine, which in turn can enhance the anti-tumor activity of T cells.[2]
In contrast, this compound is a dual inhibitor, targeting both IDO1 and TDO2.[3] TDO2 is another enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4] The rationale for dual inhibition stems from the observation that some tumors may utilize TDO2 as a compensatory mechanism when IDO1 is inhibited, thereby maintaining an immunosuppressive environment.[5] By targeting both enzymes, this compound aims to achieve a more complete blockade of the tryptophan catabolism pathway.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and epacadostat, providing a basis for comparing their inhibitory potency and efficacy.
| Inhibitor | Target(s) | IC50 (IDO1) | IC50 (TDO2) | Reference |
| This compound | IDO1/TDO2 | 170 nM | 250 nM | [6] |
| Epacadostat | IDO1 | ~10 nM (human) | >1000-fold selectivity vs. IDO2/TDO | [7][8] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Epacadostat. This table highlights the half-maximal inhibitory concentrations (IC50) of each compound against their respective targets.
| Inhibitor | Cell Line | Assay Type | Key Findings | Reference |
| This compound | MDA-MB-231 (TNBC) | Kynurenine level measurement | 10 µmol/L this compound significantly reduced kynurenine levels. | [9] |
| Epacadostat | SKOV-3 (Ovarian Cancer) | Kynurenine level measurement & IDO1 protein expression | IC50 of ~15.3 nM for kynurenine reduction. Increased IDO1 protein expression at higher concentrations. | [2][10] |
Table 2: In Vitro Cellular Assay Data. This table summarizes the effects of the inhibitors in cellular models.
| Inhibitor | Animal Model | Tumor Type | Dosage | Key Findings | Reference |
| This compound | C57BL/6 mice with GL261-hIDO1 or GL261-hTDO2 xenografts | Glioblastoma | 120 mg/kg/day, oral | Significantly decreased kynurenine and the kynurenine:tryptophan ratio in tumor tissue. | [6] |
| This compound | Syngeneic mouse model with cisplatin-resistant NSCLC | Non-small cell lung cancer | 170 mg/kg/day, oral | Suppressed tumor growth to a greater degree than IDO1 inhibition alone. | [5] |
| Epacadostat | Naïve C57BL/6 mice | N/A | 50 mg/kg, oral | Decreased plasma kynurenine levels by at least 50% for up to 8 hours. | [7] |
Table 3: In Vivo Efficacy Data. This table presents key findings from animal studies evaluating the anti-tumor effects of the inhibitors.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: IDO1/TDO2 signaling pathway and points of inhibition.
Caption: Workflow for evaluating IDO1/TDO2 inhibitors.
Detailed Experimental Protocols
In Vitro IDO1/TDO2 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds (this compound, epacadostat) dissolved in DMSO
-
96-well plates
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, catalase, ascorbic acid, and methylene blue.
-
Add the recombinant IDO1 or TDO2 enzyme to the reaction mixture.
-
Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate.
-
Add the enzyme-containing reaction mixture to the wells.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine. This can be done colorimetrically after conversion to a colored product or by using high-performance liquid chromatography (HPLC).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Kynurenine Production Assay
Objective: To assess the ability of test compounds to inhibit IDO1- or TDO2-mediated tryptophan catabolism in a cellular context.
Materials:
-
Cancer cell line expressing IDO1 or TDO2 (e.g., SKOV-3 for IDO1, or cells engineered to overexpress the enzymes).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression (if necessary).
-
Test compounds (this compound, epacadostat).
-
Reagents for kynurenine detection (as in the enzyme assay).
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
If required, treat the cells with IFN-γ to induce IDO1 expression and incubate for a specified period (e.g., 24-48 hours).
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric method.
-
Determine the cellular IC50 values as described for the enzyme inhibition assay.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., C57BL/6).
-
Tumor cell line (e.g., GL261 murine glioma cells engineered to express human IDO1 or TDO2).
-
Test compounds formulated for oral administration.
-
Calipers for tumor measurement.
-
Equipment for blood and tissue collection.
-
HPLC for pharmacokinetic and pharmacodynamic analysis.
Procedure:
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (vehicle control, this compound, epacadostat).
-
Administer the test compounds at the specified dose and schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or at specified time points, collect blood and tumor tissue for pharmacokinetic (drug concentration) and pharmacodynamic (tryptophan and kynurenine levels) analyses.
-
Evaluate treatment efficacy based on tumor growth inhibition, survival analysis, or other relevant endpoints.
Conclusion
This guide provides a comparative overview of this compound and epacadostat, highlighting their distinct approaches to inhibiting the immunosuppressive tryptophan catabolism pathway. While epacadostat offers potent and selective inhibition of IDO1, this compound presents a broader spectrum of activity by targeting both IDO1 and TDO2. The provided data and experimental protocols offer a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these and other IDO1/TDO2 pathway inhibitors in oncology. The choice between a selective and a dual inhibitor will likely depend on the specific tumor type and its reliance on either or both enzymes for immune evasion.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 10. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
The Dual Advantage: A Comparative Guide to Dual IDO1/TDO2 Inhibitors Versus Selective IDO1 Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dual indoleamine 2,3-dioxygenase 1 (IDO1)/tryptophan 2,3-dioxygenase 2 (TDO2) inhibitors and selective IDO1 inhibitors. It synthesizes preclinical data to highlight the key differences in mechanism, potency, and efficacy, offering a data-driven perspective for advancing cancer immunotherapy research.
The enzymes IDO1 and TDO2 are critical regulators of immune responses, often exploited by tumors to create an immunosuppressive microenvironment.[1][2] Both enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan, leading to its depletion and the production of immunomodulatory metabolites, primarily kynurenine.[3][4] This process suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby allowing cancer cells to evade immune destruction.[5][6]
While selective inhibition of IDO1 was initially a promising strategy, the clinical trial results of selective IDO1 inhibitors, such as epacadostat, have been disappointing.[7] A key emerging reason for this is the compensatory role of TDO2.[1][2] Tumors can upregulate TDO2 expression in response to IDO1 inhibition, thereby maintaining the immunosuppressive kynurenine pathway.[1][3] This has led to the development of dual IDO1/TDO2 inhibitors, which aim to provide a more complete blockade of this critical immune escape mechanism.[1][2] This guide will compare these two classes of inhibitors using available preclinical data.
Mechanism of Action: A Tale of Two Enzymes
Selective IDO1 inhibitors, as their name suggests, are designed to specifically target and inhibit the enzymatic activity of IDO1. Dual IDO1/TDO2 inhibitors, on the other hand, are engineered to potently inhibit both IDO1 and TDO2. The rationale for dual inhibition is compelling; as IDO1 and TDO2 are functionally redundant in catalyzing tryptophan catabolism, targeting both may prevent the compensatory upregulation of TDO2 and lead to a more profound and sustained reversal of immune suppression in the tumor microenvironment.[1][2]
dot
Caption: A typical workflow for evaluating IDO1/TDO2 inhibitors.
Conclusion
The available preclinical evidence strongly suggests that dual inhibition of IDO1 and TDO2 is a more robust strategy than selective IDO1 inhibition for overcoming tumor-induced immune suppression. The ability of dual inhibitors to counteract the compensatory upregulation of TDO2 appears to translate into superior anti-tumor efficacy in relevant preclinical models. While selective IDO1 inhibitors have paved the way for targeting the tryptophan catabolism pathway, the next generation of dual inhibitors holds the promise of a more comprehensive and effective approach to cancer immunotherapy. Further head-to-head clinical studies will be crucial to validate these preclinical findings and determine the ultimate therapeutic potential of dual IDO1/TDO2 inhibition in patients with cancer.
References
- 1. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
AT-0174 Demonstrates Synergistic Anti-Tumor Effects in Combination with Chemotherapy
New preclinical data reveals that AT-0174, a novel dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), significantly enhances the efficacy of chemotherapy in glioblastoma and non-small cell lung cancer models. When combined with the standard-of-care chemotherapeutic agent temozolomide (TMZ), this compound led to a significant decrease in tumor growth and a marked improvement in overall survival in an orthotopic mouse model of glioblastoma.[1][2] This synergistic effect is attributed to this compound's ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state.
This compound is an orally active small molecule that targets two key enzymes in the kynurenine pathway of tryptophan metabolism.[3] Many tumors overexpress IDO1 and/or TDO2, leading to the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment.[1][2] This metabolic shift suppresses the activity of cytotoxic T lymphocytes and promotes the function of immunosuppressive regulatory T cells (Tregs), allowing the tumor to evade immune destruction.[1][2] By inhibiting both IDO1 and TDO2, this compound restores tryptophan levels and reduces kynurenine production, thereby unleashing an anti-tumor immune response.
Enhanced Efficacy in Glioblastoma
In a study utilizing an orthotopic GL261(luc2) mouse model of glioblastoma, the combination of this compound and temozolomide demonstrated a clear synergistic effect in reducing tumor growth and prolonging survival.[1][2] While this compound alone did not significantly impact tumor growth or survival, its addition to temozolomide treatment resulted in a more profound anti-tumor response than temozolomide monotherapy.[1][2]
Comparative Efficacy Data: this compound and Temozolomide in a Glioblastoma Mouse Model
| Treatment Group | Median Survival (Days) | Change in Tumor-Infiltrating CD8+ T cells | Change in Tumor-Infiltrating Regulatory T cells (Tregs) |
| Vehicle Control | Not Reported | Baseline | Baseline |
| This compound (120 mg/kg/day, PO) | No significant effect | Increased | Decreased |
| Temozolomide (8 mg/kg, IP) | Improved vs. Vehicle | Increased | Increased |
| This compound + Temozolomide | Significantly Improved vs. TMZ alone | Significantly Increased vs. TMZ alone | Significantly Decreased vs. TMZ alone |
Data synthesized from a study in an orthotopic GL261(luc2) mouse model of glioblastoma.[1][2]
Reversal of Chemotherapy-Induced Immunosuppression
A key finding from the glioblastoma study was the impact of the combination therapy on the tumor immune landscape. Temozolomide treatment alone, while effective at slowing tumor growth, was observed to increase the infiltration of immunosuppressive CD4+ Tregs.[1][2][4] The addition of this compound not only counteracted this effect but also significantly boosted the presence of cytotoxic CD8+ T cells, resulting in a more favorable anti-tumor immune environment.[1][2][4]
Synergism in Other Solid Tumors
The synergistic potential of this compound with chemotherapy is not limited to glioblastoma. In models of platinum-resistant non-small cell lung cancer (NSCLC), dual inhibition of IDO1 and TDO2 with this compound has been shown to suppress tumor growth to a greater degree than IDO1 inhibition alone.[5][6][7] This suggests a broader applicability of this compound as a combination partner for various chemotherapy regimens in different cancer types.
Experimental Protocols
Orthotopic Glioblastoma Mouse Model
-
Cell Line: GL261(luc2) murine glioma cells.
-
Animal Model: C57BL/6J mice.
-
Tumor Implantation: Stereotactic implantation of GL261(luc2) cells into the striatum of the mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound (120 mg/kg/day, oral gavage)
-
Temozolomide (8 mg/kg, intraperitoneal injection; administered in five 8-day cycles with treatment every 2 days)
-
This compound + Temozolomide
-
-
Treatment Initiation: Day 7 post-tumor implantation.
-
Efficacy Endpoints: Tumor growth (monitored by bioluminescence imaging) and overall survival.
-
Immunophenotyping: Flow cytometric analysis of tumor-infiltrating lymphocytes (CD8+ T cells and CD4+CD25+FoxP3+ regulatory T cells) from a satellite group of mice on day 16 of treatment.[4]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed mechanism of action for the synergistic effect of this compound and chemotherapy, as well as the experimental workflow for its validation.
Caption: Proposed mechanism of this compound and chemotherapy synergy.
Caption: In vivo experimental workflow for evaluating synergy.
References
- 1. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Survival analysis of patients with glioblastoma treated by long-term administration of temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
AT-0174 Demonstrates Synergistic Efficacy with Standard-of-Care in Preclinical Cancer Models
For Immediate Release
MELBOURNE, Australia – Antido Therapeutics' novel dual inhibitor of IDO1 and TDO2, AT-0174, shows promising synergistic anti-tumor activity when combined with standard-of-care therapies in preclinical models of glioblastoma and platinum-resistant non-small cell lung cancer (NSCLC). These findings, detailed in recent publications, highlight the potential of this compound to overcome resistance to current treatments and enhance anti-tumor immunity.
This compound is an orally active agent that targets two key enzymes, indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), which are implicated in tumor immune evasion.[1] By inhibiting these enzymes, this compound aims to reverse the immunosuppressive tumor microenvironment. The compound is currently in Phase I clinical development for a range of advanced solid tumors.[2][3]
Glioblastoma: Overcoming Temozolomide Resistance
In an orthotopic mouse model of glioblastoma, this compound, when administered in combination with the standard-of-care chemotherapy temozolomide, significantly improved survival and delayed tumor growth compared to temozolomide alone.[4][5] While temozolomide treatment alone led to an increase in immunosuppressive regulatory T cells (Tregs), the addition of this compound counteracted this effect, leading to a decrease in Treg infiltration and an increase in cytotoxic CD8+ T cells within the tumor.[6] Notably, this compound as a monotherapy did not show a significant effect on tumor growth or survival, underscoring its potential as a combination therapy.[4][6]
Efficacy of this compound in an Orthotopic Glioblastoma Model
| Treatment Group | Median Survival | Key Immunological Changes |
| Vehicle Control | Not specified | Baseline immune profile |
| Temozolomide (8 mg/kg IP) | Improved vs. Control | Increased CD4+ Treg infiltration |
| This compound (120 mg/kg/day PO) | No significant effect | Reduced Tregs, increased CD8+ T cells |
| Temozolomide + this compound | Significantly improved vs. Temozolomide alone | Decreased CD4+ Treg infiltration, elevated CD8+ T cell expression |
Data sourced from a study in an orthotopic GL261 mouse model of glioblastoma.[4][6]
Non-Small Cell Lung Cancer: Enhancing Anti-Tumor Immunity
In a syngeneic mouse model of platinum-resistant NSCLC, this compound demonstrated superior anti-tumor effects compared to a selective IDO1 inhibitor.[7][8] Treatment with this compound led to a significant suppression of tumor growth, which was associated with an enhanced anti-tumor immune response.[7] This included an increase in the frequency of NK and CD8+ T cells, which are crucial for killing cancer cells, and a reduction in immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[7][9]
Furthermore, the combination of this compound with an anti-PD1 antibody resulted in profound anti-tumor growth and improved immunity in cisplatin-resistant tumors, leading to extended overall survival in mice.[7]
Immunological Effects of this compound in a Platinum-Resistant NSCLC Model
| Treatment Group | Key Immunological Changes |
| Selective IDO1 Inhibitor | Attenuated tumor growth, but led to an upregulation of TDO2 |
| This compound (170 mg/kg PO) | Greater tumor growth suppression than IDO1 inhibitor alone; Enhanced frequency of NK and CD8+ T cells; Reduction in Tregs and MDSCs |
| This compound + anti-PD1 Antibody | Profound anti-tumor growth and improved immunity; Extended overall survival |
Data sourced from a study in a syngeneic mouse model of cisplatin-resistant Lewis lung carcinoma.[7][8]
Signaling Pathway and Experimental Workflow
The efficacy of this compound is rooted in its ability to modulate the kynurenine pathway, a critical metabolic route that cancer cells exploit to create an immunosuppressive environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Biomarkers for Predicting Response to AT-0174 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AT-0174, a novel dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO2), with alternative therapies. It includes an overview of potential predictive biomarkers, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols for biomarker assessment.
This compound: A Dual IDO1/TDO2 Inhibitor
This compound is an orally active small molecule that targets two key enzymes in the kynurenine pathway of tryptophan metabolism.[1] By inhibiting both IDO1 and TDO2, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses.[2] It is currently under investigation in Phase I clinical trials for various advanced solid tumors, including glioblastoma and non-small cell lung cancer (NSCLC).[3][4][5] Preclinical studies have shown that this compound can act synergistically with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.[2]
Potential Biomarkers for this compound Therapy
The efficacy of this compound is hypothesized to be linked to the expression and activity of its targets, IDO1 and TDO2, and the subsequent impact on the tumor microenvironment. Several candidate biomarkers are therefore under investigation to predict patient response.
IDO1 and TDO2 Expression:
-
Rationale: High expression of IDO1 and/or TDO2 in tumor tissue may indicate a dependency on the kynurenine pathway for immune evasion, suggesting potential sensitivity to this compound.
-
Prevalence: IDO1 and TDO2 are overexpressed in a variety of solid tumors, including glioblastoma, NSCLC, and breast cancer.[6][7]
Kynurenine-to-Tryptophan (Kyn/Trp) Ratio:
-
Rationale: An elevated Kyn/Trp ratio in plasma or tumor tissue reflects increased IDO1/TDO2 activity. A decrease in this ratio following treatment with this compound could serve as a pharmacodynamic biomarker, and a high baseline ratio may predict a favorable response.
-
Clinical Significance: A high Kyn/Trp ratio has been associated with poor prognosis in several cancers.[8]
Tumor Infiltrating Lymphocytes (TILs):
-
Rationale: this compound is expected to enhance the infiltration and activity of cytotoxic CD8+ T cells while reducing the number of immunosuppressive regulatory T cells (Tregs) within the tumor. The baseline composition and changes in TIL populations post-treatment could be predictive of response.
-
Preclinical Evidence: In a mouse model of glioblastoma, the combination of this compound and temozolomide led to a significant increase in the CD8+/Treg ratio within the tumor.[9]
Comparative Performance Data
Direct comparative clinical data for this compound is not yet available as it is in early-phase clinical trials. The following tables present preclinical data for this compound and clinical data for standard-of-care therapies in relevant indications.
Table 1: Preclinical Efficacy of this compound in a Glioblastoma Mouse Model [2][9]
| Treatment Group | Median Survival (days) | Change in Tumor Growth | Impact on Immune Cells |
| Vehicle Control | 36 | - | - |
| This compound (120 mg/kg/day) | 40 | No significant effect | Decreased Tregs |
| Temozolomide (8 mg/kg) | 54 | Decreased | Increased Tregs |
| This compound + Temozolomide | >60 (significantly increased) | Further decreased | Significantly increased CD8+ T cells, decreased Tregs, increased CD8+/Treg ratio |
Table 2: Clinical Efficacy of Alternative Therapies for Glioblastoma (Recurrent)
| Therapy | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) | 6-Month Overall Survival (OS) |
| Temozolomide (Standard Schedule) | ~5-8% | ~20.1% | ~65% |
| Temozolomide (Metronomic Schedule) | Varies (0-30.9%) | ~33.1% | - |
Table 3: Clinical Efficacy of Alternative Therapies for Non-Small Cell Lung Cancer (Advanced/Metastatic)
| Therapy | Objective Response Rate (ORR) |
| Anti-PD-1/PD-L1 Monotherapy | ~14-20% |
| Anti-PD-1/PD-L1 (PD-L1 ≥50%) | ~30-40% |
Experimental Protocols
Immunohistochemistry (IHC) for IDO1 and TDO2 Expression
Objective: To semi-quantitatively assess the expression levels of IDO1 and TDO2 proteins in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific binding with a protein block solution (e.g., goat serum) for 30-60 minutes.
-
Incubate with primary antibodies against IDO1 and TDO2 at appropriate dilutions overnight at 4°C.
-
Wash with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
-
Scoring and Analysis:
-
Dehydrate, clear, and mount the slides.
-
A pathologist will score the staining intensity (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positive tumor cells.
-
An H-score can be calculated: H-score = Σ (Intensity × Percentage of positive cells).
-
Flow Cytometry for Tumor Infiltrating Lymphocytes (TILs)
Objective: To phenotype and quantify immune cell subsets (e.g., CD8+ T cells, Tregs) within fresh tumor tissue.
Methodology:
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue into small pieces.
-
Enzymatically digest the tissue using a cocktail of collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70-µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS or FACS buffer (PBS with 2% FBS).
-
-
Cell Staining:
-
Count the viable cells and adjust the concentration to 1x10^6 cells per sample.
-
Stain for cell viability using a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors with an Fc block reagent.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, CD25, FoxP3) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated kit after surface staining.
-
Incubate with the intracellular antibody.
-
Wash the cells and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, single cells, followed by gating on CD45+ leukocytes.
-
Further gate on T cell populations (CD3+) and then identify CD4+ and CD8+ subsets.
-
Within the CD4+ population, identify Tregs (e.g., CD25+ FoxP3+).
-
LC-MS/MS for Kynurenine and Tryptophan Quantification
Objective: To accurately measure the concentrations of tryptophan and kynurenine in plasma or serum samples.[10][11]
Methodology:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample, add an internal standard solution containing deuterated tryptophan and kynurenine.
-
Precipitate proteins by adding an equal volume of a precipitating agent (e.g., trichloroacetic acid or acetonitrile).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a liquid chromatography (LC) system equipped with a suitable column (e.g., C18).
-
Separate tryptophan and kynurenine using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their deuterated internal standards in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of tryptophan and kynurenine.
-
Quantify the concentrations in the samples by comparing the peak area ratios of the analytes to their internal standards against the standard curve.
-
Calculate the Kyn/Trp ratio.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow for assessing potential biomarkers for this compound therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound by Antido Therapeutics (Australia) for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. This compound by Antido Therapeutics (Australia) for Non-Small Cell Lung Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound-001 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Mechanisms of Acquired Resistance to AT-0174: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AT-0174, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), has shown promise in overcoming tumor immune evasion. By blocking the catabolism of tryptophan to kynurenine, this compound aims to restore anti-tumor immunity. However, the potential for acquired resistance remains a critical area of investigation. This guide provides a comparative analysis of this compound and alternative therapeutic strategies, focusing on the mechanisms of action, potential resistance pathways, and supporting experimental data.
Comparative Analysis of this compound and Alternative IDO1/TDO2 Pathway Inhibitors
This section provides a quantitative comparison of this compound with other notable inhibitors targeting the tryptophan catabolism pathway.
| Inhibitor | Target(s) | IC50 / Potency | Key Preclinical/Clinical Findings |
| This compound | IDO1, TDO2 | IDO1: 0.17 µM, TDO2: 0.25 µM | Orally active, inhibits tumor growth in non-small cell lung cancer models. Synergizes with temozolomide in glioblastoma models, increasing CD8+ T cell infiltration and decreasing regulatory T cells (Tregs). |
| Epacadostat (INCB024360) | IDO1 | IDO1: ~10 nM | Highly selective for IDO1. In preclinical models, it enhances the efficacy of immune checkpoint inhibitors by increasing effector T cell and natural killer cell proliferation. Clinical trials in combination with pembrolizumab for melanoma did not meet primary endpoints. |
| Navoximod (GDC-0919) | IDO1 | IDO1: Ki of 7 nM, EC50 of 75 nM | Restores T cell proliferation and activation in preclinical models. Combination with atezolizumab showed acceptable safety but no clear evidence of benefit. |
| Linrodostat (BMS-986205) | IDO1 | Potent and selective IDO1 inhibitor | In combination with nivolumab, showed a 37% overall response rate in a phase I/II trial for advanced bladder cancer. Response correlated with low TDO2 expression and high IFN-γ signatures. |
Mechanisms of Acquired Resistance to IDO1/TDO2 Inhibition
Acquired resistance to drugs targeting the tryptophan catabolism pathway is a significant challenge. Preclinical studies have begun to elucidate potential mechanisms.
Compensatory Upregulation of TDO2
A primary mechanism of resistance to selective IDO1 inhibitors is the compensatory upregulation of TDO2. Studies have shown that inhibiting IDO1 can lead to increased expression and activity of TDO2, thereby maintaining the immunosuppressive kynurenine pathway. This provides a strong rationale for the use of dual inhibitors like this compound, which can simultaneously block both enzymes.
Bypass Metabolic Pathways
Tumor cells may adapt to IDO1/TDO2 blockade by shunting tryptophan into alternative metabolic pathways. One such pathway leads to the increased synthesis of NAD+ and subsequently adenosine, which can suppress T cell function. This suggests that combining IDO1/TDO2 inhibitors with agents that block adenosine signaling could be a strategy to overcome this form of resistance.
Upregulation of Other Immune Checkpoints
Resistance to IDO1/TDO2 inhibition may also involve the upregulation of other immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1). This highlights the potential for combination therapies that target multiple immunosuppressive pathways simultaneously.
Experimental Protocols
This section details the methodologies for key experiments used to investigate resistance to this compound and other IDO1/TDO2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for IDO1 and TDO2 Expression
This technique is used to detect and quantify the expression levels of IDO1 and TDO2 proteins.
Protocol:
-
Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IDO1, TDO2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Measurement of Tryptophan and Kynurenine Levels
Head-to-Head Comparison of AT-0174 with Other TDO2 Inhibitors: A Comprehensive Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, targeting the tryptophan-to-kynurenine metabolic pathway has emerged as a promising strategy to overcome tumor-induced immune suppression. Central to this pathway are the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). AT-0174, a novel dual inhibitor of both IDO1 and TDO2, is under active investigation. This guide provides a head-to-head comparison of this compound with other notable TDO2 inhibitors, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Introduction to TDO2 Inhibition
Tryptophan 2,3-dioxygenase (TDO2) is a key enzyme that, along with IDO1, catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan into kynurenine.[1][2][3] Elevated TDO2 activity in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine and its metabolites. This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive environment that allows tumors to evade immune destruction.[4] Consequently, inhibiting TDO2 is a compelling therapeutic strategy to restore anti-tumor immunity.
This compound: A Dual IDO1/TDO2 Inhibitor
This compound is an orally active small molecule that potently inhibits both IDO1 and TDO2.[5] This dual inhibitory action is significant, as tumors may utilize either enzyme to drive tryptophan catabolism. Studies have shown that selective inhibition of IDO1 can lead to a compensatory upregulation of TDO2, suggesting that dual inhibition may offer a more robust and sustained blockade of the kynurenine pathway.[1][6]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other selected TDO2 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of TDO2 Inhibitors
| Compound | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | IDO1/TDO2 | IDO1: 0.17 µM (IC50)TDO2: 0.25 µM (IC50) | Cellular Assay | [5][7] |
| 680C91 | TDO2 (selective) | 51 nM (Ki) | Enzyme Assay | [8][9][10] |
| M4112 | IDO1/TDO2 | Not explicitly stated in provided results. | N/A | [11] |
| Epacadostat | IDO1 (selective) | ~10 nM (IC50) for IDO1; >1000-fold selectivity over TDO2 | Cellular Assay | [11] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | Platinum-Resistant Non-Small Cell Lung Cancer (NSCLC) | 170 mg/kg/day, p.o. | Suppressed tumor growth to a greater degree than IDO1 inhibition alone. Increased median survival. | [1][6] |
| This compound | Glioblastoma (orthotopic mouse model) | 120 mg/kg/day, p.o. | Synergized with temozolomide to significantly improve survival. | [12][13] |
| 680C91 | Fibroid xenografts | Daily i.p. administration | Reduced tumor weight by 30% after 2 months. | [14] |
| M4112 | Advanced solid malignancies (Phase I) | 100-800 mg BID, p.o. | Well-tolerated; best response was stable disease. | [11] |
| Epacadostat | Advanced solid tumors (Phase I/II) | 25-300 mg BID, p.o. (in combination with pembrolizumab) | Showed encouraging and durable antitumor activity in combination. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Tryptophan Catabolism via the Kynurenine Pathway
Caption: Tryptophan is converted to Kynurenine via IDO1 or TDO2, leading to immune suppression.
General Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing in vivo efficacy of TDO2 inhibitors in mouse models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of TDO2 inhibitors.
In Vitro Enzyme Inhibition Assay (IC50/Ki Determination)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO2. The production of N-formylkynurenine or kynurenine is monitored, often by spectrophotometry or fluorescence.
-
General Protocol:
-
Purified recombinant human IDO1 or TDO2 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, L-tryptophan, and necessary co-factors (e.g., ascorbic acid, methylene blue).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of an acid like trichloroacetic acid.
-
The amount of product (N-formylkynurenine or kynurenine) is quantified. For spectrophotometric assays, the absorbance is measured at a specific wavelength (e.g., 321 nm). For fluorometric assays, a developing reagent is added to produce a fluorescent product.[6][15][16]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be determined through kinetic studies, such as Michaelis-Menten analysis, at various substrate and inhibitor concentrations.[10]
-
Cellular Kynurenine Production Assay
-
Principle: This assay measures the ability of an inhibitor to block IDO1 or TDO2 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
-
General Protocol:
-
Cancer cell lines known to express IDO1 (e.g., SKOV-3) or TDO2 (e.g., engineered GL261 cells) are seeded in multi-well plates.[7][17]
-
For IDO1-expressing cells, expression is often induced by treatment with interferon-gamma (IFN-γ).
-
Cells are then treated with a range of concentrations of the test inhibitor.
-
After a specific incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde) or by LC-MS/MS.[6]
-
The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
-
In Vivo Tumor Xenograft Studies
-
Principle: These studies evaluate the anti-tumor efficacy of TDO2 inhibitors in a living organism, typically using immunodeficient or syngeneic mice bearing human or murine tumors, respectively.
-
General Protocol:
-
Cancer cells are injected subcutaneously or orthotopically into mice.[12][18]
-
Once tumors reach a palpable size, mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).[17]
-
The inhibitors are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
The overall health and survival of the mice are also monitored.
-
At the end of the study, tumors and other tissues (e.g., plasma, liver) can be harvested for pharmacodynamic analyses, such as measuring tryptophan and kynurenine levels to confirm target engagement, and for immunohistochemical analysis of immune cell infiltration.[7][14]
-
Conclusion
This compound demonstrates potent dual inhibition of both IDO1 and TDO2, a feature that may offer a therapeutic advantage over selective inhibitors by more completely blocking the immunosuppressive kynurenine pathway. Preclinical data in challenging cancer models like platinum-resistant NSCLC and glioblastoma are promising. However, further head-to-head clinical studies are necessary to definitively establish its comparative efficacy and safety profile against other TDO2 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret studies in this exciting area of cancer immunotherapy.
References
- 1. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis [repository.up.ac.za]
- 3. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
Dual IDO1/TDO2 Inhibitor AT-0174: A Comparative Analysis in Preclinical Cancer Research
An objective review of the dual indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2) inhibitor, AT-0174, showcases its potential in enhancing anti-tumor immunity and overcoming treatment resistance when used in combination with standard cancer therapies. Preclinical studies in glioblastoma and non-small cell lung cancer demonstrate synergistic effects, leading to improved survival and reduced tumor growth compared to monotherapy.
This compound is an orally active dual inhibitor of both IDO1 and TDO2, enzymes that are key regulators of the tryptophan catabolism pathway.[1] These enzymes are often overexpressed in various tumors, leading to an immunosuppressive tumor microenvironment. By inhibiting IDO1 and TDO2, this compound aims to restore anti-tumor immune responses. The compound has shown inhibitory activity with IC50 values of 0.17 µM for IDO1 and 0.25 µM for TDO2.[1][2]
Comparative Efficacy of this compound in Glioblastoma
In an orthotopic mouse model of glioblastoma, this compound was evaluated in combination with the standard-of-care chemotherapy agent, temozolomide (TMZ). While this compound as a monotherapy did not significantly affect tumor growth or survival, its combination with TMZ resulted in a synergistic anti-tumor effect.[3][4][5] This combination led to a significant decrease in tumor growth and a notable improvement in the survival of the mice.[3][4][5] The addition of this compound to TMZ treatment was also associated with an increase in CD8+ T cell infiltration and a reduction in immunosuppressive CD4+ Treg cells within the tumor microenvironment.[3][4]
| Treatment Group | Median Survival | Tumor Growth | CD8+ T cell Expression | CD4+ Treg Infiltration |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
| Temozolomide (TMZ) | Improved | Decreased | No significant change | Increased |
| This compound | No significant effect | No significant effect | Not reported alone | Decreased |
| This compound + TMZ | Significantly Improved | Further Decreased | Elevated | Decreased |
Table 1: Summary of this compound and Temozolomide combination therapy effects in a glioblastoma mouse model.[3][4][5]
This compound in Non-Small Cell Lung Cancer (NSCLC)
Research in a platinum-resistant non-small cell lung cancer (NSCLC) model highlighted the role of both IDO1 and TDO2 in immune evasion. In this context, the dual inhibition by this compound was compared to selective IDO1 inhibition. While selective IDO1 inhibition showed some effect, it led to a compensatory upregulation of TDO2. The dual inhibitor this compound overcame this, resulting in a more significant suppression of tumor growth.[6]
Furthermore, when combined with an anti-PD-1 antibody, this compound demonstrated a greater suppression of tumor growth than either agent alone.[2] This combination therapy also led to an increase in the frequency of NKG2D on NK and CD8+ T cells and a reduction in Tregs and myeloid-derived suppressor cells (MDSCs).[2][6] The median survival of mice treated with the combination of this compound and an anti-PD-1 antibody was 50 days, compared to 36 and 35 days for this compound and anti-PD-1 monotherapies, respectively.[2]
| Treatment Group | Tumor Growth Suppression | Median Survival (days) |
| Control | Baseline | Not specified |
| This compound | Significant | 36 |
| Anti-PD-1 | Significant | 35 |
| This compound + Anti-PD-1 | Most Significant | 50 |
| Selective IDO1 Inhibitor | Less than dual inhibition | Not specified |
Table 2: Comparative effects of this compound and anti-PD-1 therapy in a platinum-resistant NSCLC mouse model.[2][6]
Experimental Protocols
Glioblastoma Orthotopic Mouse Model
C57BL/6J mice were stereotactically implanted with GL261(luc2) cells into the striatum.[4] Treatment was initiated 7 days after implantation. The treatment groups were as follows:
-
Vehicle Control: Administered orally.
-
Temozolomide (TMZ): 8 mg/kg administered intraperitoneally in five 8-day cycles of treatment every 2 days.[4]
-
This compound: 120 mg/kg/day administered orally.[4]
-
Combination: TMZ and this compound administered as per the above schedules.[4]
Tumor growth was monitored via bioluminescence imaging, and survival was recorded.[5] Immune cell infiltration was analyzed by FACS on day 16 of treatment.[5]
Platinum-Resistant NSCLC Syngeneic Mouse Model
C57BL/6 mice were inoculated with cisplatin-resistant Lewis lung carcinoma mouse cells (LLC-CR).[6] The treatment regimens were as follows:
-
This compound: 170 mg/kg administered orally once a day for 15 days.[6]
-
Anti-PD-1 Antibody: 10 mg/kg administered intraperitoneally every 3 days.[2][6]
-
Combination: this compound and anti-PD-1 antibody administered as per the above schedules.[2][6]
-
Selective IDO1 Inhibitor (Epacadostat): Compared in some experiments to assess the benefit of dual inhibition.[7]
Tumor growth was measured, and immune cell populations in the tumor microenvironment were analyzed.[2][6]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
This compound inhibits IDO1 and TDO2, blocking tryptophan to kynurenine conversion and reducing immunosuppression.
Workflow for the preclinical evaluation of this compound in a glioblastoma mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Analysis of AT-0174 (Sotigalimab) and Pembrolizumab in Immunotherapy
This guide provides a comparative analysis of the clinical trial data for AT-0174, represented by the CD40 agonist sotigalimab, and the established PD-1 inhibitor, pembrolizumab. The comparison focuses on their respective mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data from clinical trials in advanced melanoma. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (Sotigalimab): A CD40 Agonist
Sotigalimab is a humanized monoclonal antibody that acts as an agonist for the CD40 receptor.[1][2] CD40 is a costimulatory receptor belonging to the tumor necrosis factor (TNF) receptor superfamily and is expressed on various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][3] By binding to and activating CD40, sotigalimab mimics the natural interaction with the CD40 ligand (CD40L), leading to the activation and maturation of APCs.[3][4] This, in turn, enhances their ability to process and present tumor antigens to T cells, priming a robust anti-tumor T-cell response.[3][4] The activation of the CD40 pathway stimulates both innate and adaptive immunity.[3][4]
Pembrolizumab: A PD-1 Checkpoint Inhibitor
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[5] Under normal physiological conditions, the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which can be expressed on tumor cells, leads to the inhibition of T-cell activity.[5] This serves as an immune checkpoint to prevent excessive immune responses. Many cancers exploit this mechanism to evade immune destruction.[5] Pembrolizumab blocks the binding of PD-1 to its ligands, thereby releasing the "brakes" on the immune system and restoring the ability of T cells to recognize and attack cancer cells.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of a CD40 agonist, such as sotigalimab, and a PD-1 inhibitor, like pembrolizumab.
References
- 1. Facebook [cancer.gov]
- 2. A Phase 2 Study of Sotigalimab, a CD40 Agonist Antibody, plus Concurrent Chemoradiation as Neoadjuvant Therapy for Esophageal and Gastroesophageal Junction Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Trial of the CD40 Agonistic Antibody Sotigalimab (APX005M) in Combination with Nivolumab in Subjects with Metastatic Melanoma with Confirmed Disease Progression on Anti-PD-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of AT-0174: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AT-0174, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, step-by-step procedure for its proper disposal, drawing upon established guidelines for hazardous chemical and pharmaceutical waste management in a research setting.
The primary directive for the disposal of any investigational drug or chemical is to consult with your institution's Environmental Health and Safety (EHS) department.[1][2] They will provide guidance based on federal, state, and local regulations, and may have specific protocols in place for different classes of chemical waste.
General Disposal Considerations for Investigational Compounds
When a specific SDS is not available, investigational compounds should be treated as hazardous waste. The following table summarizes the key considerations for the disposal of a small molecule inhibitor like this compound in a research laboratory.
| Consideration | Recommendation | Rationale |
| Waste Categorization | Hazardous Chemical Waste | The toxicological properties of investigational compounds are often not fully characterized. Treating it as hazardous waste is the most prudent approach to ensure safety and compliance. |
| Container Selection | A compatible, leak-proof container (e.g., glass or high-density polyethylene) with a secure screw-top lid.[2] | To prevent spills and reactions between the waste and the container material. The original container can be used if it is in good condition. |
| Labeling | Use a "Hazardous Waste" label provided by your institution's EHS department.[2][3] The label must include the full chemical name ("this compound"), the principal investigator's name, lab location, and contact information.[2] | Proper labeling is a regulatory requirement and ensures that the waste is handled and disposed of correctly by EHS personnel. |
| Storage | Store in a designated Satellite Accumulation Area (SAA) that is under the control of the lab personnel generating the waste.[2][4] The SAA should be in a secondary containment bin to catch any potential leaks.[3] | To ensure safe, temporary storage of hazardous waste at the point of generation and to comply with regulations. |
| Segregation | Segregate this compound waste from other incompatible waste streams.[3][5] | To prevent dangerous chemical reactions. |
| Disposal Method | Incineration via a licensed hazardous waste vendor.[1][6] | Incineration is the standard and most effective method for the complete destruction of pharmaceutical and hazardous chemical waste. |
Procedural Steps for the Disposal of this compound
The following is a step-by-step guide for the proper disposal of this compound from a research laboratory. This procedure should be adapted to the specific requirements of your institution.
Step 1: Initial Assessment and Consultation
-
Consult EHS: Before beginning any disposal process, contact your institution's EHS department to inform them about the waste and to request guidance and the necessary supplies (e.g., hazardous waste labels).[1][2]
Step 2: Preparing the Waste Container
-
Select a Container: Choose a container that is compatible with this compound. If the original container is in good condition, it is often the best choice.[7] Otherwise, use a clean, empty, and compatible container with a secure lid.
-
Label the Container: Affix a hazardous waste label from your EHS department to the container.[2][4] Fill out the label completely and legibly with the required information.
Step 3: Waste Accumulation and Storage
-
Transfer the Waste: Carefully transfer the unused this compound, including any contaminated materials (e.g., weighing boats, pipette tips), into the labeled hazardous waste container. For liquids, use a funnel to avoid spills.
-
Secure the Container: Tightly seal the container lid.
-
Store in SAA: Place the container in your lab's designated Satellite Accumulation Area. Ensure the SAA is clearly marked and that the container is within a secondary containment bin.[2][4]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full or you are ready to have it removed, submit a chemical waste disposal request to your EHS department.[2] This is typically done through an online system.
-
Documentation: EHS will arrange for a trained professional to pick up the waste from your lab. They will provide you with a copy of the waste manifest for your records.[1] Retain this documentation as proof of proper disposal.
Visualizing the Disposal Workflow and Biological Pathway
To further clarify the procedures and the biological context of this compound, the following diagrams have been created.
Caption: A flowchart illustrating the general workflow for the disposal of hazardous chemical waste in a laboratory setting.
Caption: A diagram of the IDO1/TDO2 signaling pathway and its inhibition by this compound.
By adhering to these general guidelines and, most importantly, by working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other investigational compounds in your laboratory.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling AT-0174
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of AT-0174, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase-2 (TDO2). The information is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling chemical compounds of unknown toxicity should be strictly followed. The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound or contaminated surfaces. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes from contamination. |
| Respiratory Protection | Fume hood | All work involving weighing, dissolving, or potential aerosolization of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Health and Safety Information
While detailed toxicology data is not available in the provided search results, this compound has been evaluated in Phase I clinical trials for advanced solid malignancies.[1][2] Possible adverse events observed in human subjects, which may indicate potential hazards, include tiredness, confusion, headache, nausea, and skin rash.[2] Researchers should handle this compound with care, assuming it is a potentially hazardous compound.
Operational Plan: Handling and Storage
Storage:
-
Temperature: Store at room temperature in the continental US; however, specific storage conditions may vary.[3] Always refer to the Certificate of Analysis provided by the supplier for recommended storage conditions.[3]
Handling:
-
Preparation: All handling of solid this compound should be performed in a chemical fume hood to prevent inhalation of the powder.
-
Weighing: Use an analytical balance within the fume hood. Use appropriate tools (e.g., spatulas) to handle the powder and clean them thoroughly after use.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. For in vivo studies in mice, this compound has been administered orally after being prepared as a suspension.[4][5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Solutions of this compound | Collect in a designated liquid hazardous waste container. Do not pour down the drain. |
Experimental Protocols and Data
In Vivo Efficacy in a Glioblastoma Mouse Model
An orthotopic mouse model of glioblastoma using GL261(luc2) cells was used to assess the efficacy of this compound in combination with temozolomide (TMZ).[4]
Methodology:
-
Animal Model: 7-week-old female C57BL/6J mice were used.[4][5]
-
Tumor Implantation: Mice were stereotactically implanted with GL261(luc2) cells into the striatum.[4]
-
Treatment Groups and Dosing: Treatment began on day 7 post-implantation and continued until day 55.[4]
| Group | Treatment | Dose | Schedule | Route of Administration |
| 1 | Vehicle | - | 1/day, day 7–55 | PO |
| 2 | TMZ | 8 mg/kg | Days 7, 9, 11, 13, 17, 19, 21, 23, 27 | IP |
| 3 | This compound | 120 mg/kg | 1/day, day 7–55 | PO |
| 4 | TMZ + this compound | 8 mg/kg (TMZ), 120 mg/kg (this compound) | See individual schedules | IP (TMZ), PO (this compound) |
| Data from a study on an orthotopic mouse model of glioblastoma.[4] |
Results: The combination of this compound with temozolomide resulted in a significant decrease in tumor growth and improved survival compared to either treatment alone.[4][5] The combination therapy also led to an increase in CD8+ T cell expression and a decrease in CD4+ Treg infiltration.[4][5]
Pharmacodynamic Effects in a Syngeneic Mouse Model
The effect of this compound on tryptophan and kynurenine levels was evaluated in mice with subcutaneous GL261-hIDO1 and GL261-hTDO2 tumors.[5]
Methodology:
-
Animal Model: Mice were inoculated with GL261 cells over-expressing either human IDO1 or TDO2.
-
Dosing: Mice were orally administered a single dose of this compound (60, 120, or 240 mg/kg).[5]
-
Sample Collection: Tumor tissue and plasma were collected 2 hours after oral gavage.[5]
Results: this compound demonstrated a dose-dependent decrease in kynurenine and a corresponding increase in tryptophan in the tumor tissue for both IDO1 and TDO2 expressing tumors.[5] A dose of 120 mg/kg was identified as the minimum efficacious oral dose to significantly decrease the kynurenine to tryptophan ratio.[5]
Visualizations
Caption: Mechanism of action for this compound in modulating the tumor microenvironment.
Caption: General workflow for an in vivo efficacy study of this compound.
References
- 1. A Phase I Study to Evaluate the Safety, Tolerability, Pharmacology, and Preliminary Efficacy of this compound in Subjects with Advanced Solid Malignancies [clin.larvol.com]
- 2. anzctr.org.au [anzctr.org.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel dual IDO1/TDO2 enzyme inhibitor, synergises with temozolomide to improve survival in an orthotopic mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
